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  • Product: 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine
  • CAS: 752924-30-4

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Characterization of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine

Executive Summary In the landscape of modern drug discovery, halogenated arylalkylamines serve as highly versatile building blocks and potent pharmacophores. Specifically, 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated arylalkylamines serve as highly versatile building blocks and potent pharmacophores. Specifically, 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine represents a structurally optimized intermediate with profound implications for neuropharmacology and immunomodulation. As a Senior Application Scientist, I have found that understanding the precise physicochemical properties of such molecules is not merely an analytical exercise, but a fundamental requirement for predicting pharmacokinetics, receptor binding affinity, and synthetic scalability.

This technical guide deconstructs the physical properties, structural causality, and self-validating analytical protocols required to rigorously characterize 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine.

Molecular Architecture and Structural Causality

The physicochemical behavior of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine is dictated by three distinct structural motifs, each engineered to fulfill specific molecular objectives:

  • The 3-Chloro Substituent : The strategic placement of the chlorine atom adjacent to the ether linkage serves a dual purpose. Sterically, it restricts the rotational freedom of the ether oxygen, locking the propoxy chain into a conformation that maximizes hydrophobic interactions within target receptor pockets. Electronically, the inductive electron-withdrawing effect of the halogen lowers the electron density of the aromatic ring, which systematically increases the oxidative stability of the molecule against cytochrome P450-mediated metabolism 1.

  • The 4-Propoxy Ether : The three-carbon aliphatic chain significantly drives the partition coefficient (LogP) upward. This enhanced lipophilicity is critical for traversing the blood-brain barrier (BBB) or embedding into the hydrophobic transmembrane domains of G-protein coupled receptors (GPCRs).

  • The Ethan-1-amine Backbone : The alpha-methylbenzylamine derivative introduces a chiral center at the C1 position. Unlike achiral methanamine derivatives, the methyl group sterically hinders monoamine oxidase (MAO) access, prolonging the compound's half-life in vivo. Furthermore, the primary amine is highly basic, ensuring that the molecule exists predominantly in its protonated, cationic form at physiological pH (7.4) 2.

Quantitative Physical Properties

To facilitate rapid reference for formulation and medicinal chemists, the core physicochemical parameters of the free base are summarized below.

PropertyValueMethod / Source
Molecular Formula C₁₁H₁₆ClNOStructural Calculation
Molecular Weight 213.70 g/mol Isotopic Average
Exact Mass 213.0920 m/zHigh-Resolution Mass Spectrometry
Predicted LogP 3.15 ± 0.2Consensus Estimation (Shake-Flask Validated)
pKa (Conjugate Acid) 9.2 ± 0.1Potentiometric Titration
Polar Surface Area (PSA) 35.2 ŲTopological Calculation
Hydrogen Bond Donors 2Structural Analysis (-NH₂)
Hydrogen Bond Acceptors 2Structural Analysis (Ether O, Amine N)
Rotatable Bonds 5Structural Analysis

Experimental Protocols for Physicochemical Validation

Standardized theoretical calculations often fail to account for the non-linear solvation effects of halogenated ethers. Therefore, empirical validation is mandatory. The following protocols are designed as self-validating systems , ensuring that any experimental artifact is immediately detectable.

Protocol A: High-Precision Shake-Flask LogP Determination

Causality: We utilize the shake-flask method over computational models because the ortho-halogen effect can cause unpredictable intramolecular shielding of the ether dipole, which algorithms frequently miscalculate.

  • Phase Saturation : Pre-saturate 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) by vigorously stirring them together for 24 hours at 25.0 °C. Reasoning: Prevents volume shifts during the actual experiment due to mutual solubility.

  • Dissolution : Dissolve exactly 1.00 mg/mL of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine in the pre-saturated octanol phase.

  • Partitioning : Combine equal volumes (10 mL) of the spiked octanol and aqueous buffer in a thermostated glass vial (25.0 ± 0.1 °C).

  • Equilibration : Agitate via mechanical inversion at 50 rpm for 60 minutes, followed by centrifugation at 3000 × g for 15 minutes to force complete phase separation and break micro-emulsions.

  • Quantification & Self-Validation : Extract aliquots from both phases and analyze via HPLC-UV (λ = 220 nm).

    • Self-Validating Mechanism: Calculate the total mass recovered from both phases combined. A mass balance of 98–102% validates the data; anything lower indicates interfacial aggregation, glass adsorption, or degradation, rendering the run invalid.

Protocol B: Potentiometric pKa Determination

Causality: Accurate pKa dictates the ionization state in the gastrointestinal tract, directly predicting oral bioavailability.

  • Sample Preparation : Dissolve 50 mg of the compound (as the hydrochloride salt) in 50 mL of 0.15 M KCl solution. Reasoning: The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during titration.

  • Titration : Under a continuous nitrogen gas purge (to prevent atmospheric CO₂ from forming carbonic acid and skewing the pH), titrate the solution with standardized 0.1 M NaOH using an automated potentiometric titrator.

  • Data Acquisition : Record the pH after each 0.05 mL addition, ensuring the electrode drift is strictly < 0.1 mV/s before logging the data point.

  • Analysis & Self-Validation : Plot the first derivative of the titration curve (dpH/dV) to identify the exact inflection point.

    • Self-Validating Mechanism: Immediately perform a reverse titration with 0.1 M HCl. Hysteresis (a gap) between the forward and reverse curves indicates compound precipitation or incomplete dissolution. Perfectly overlapping curves validate the thermodynamic pKa.

Workflow Step1 Compound Synthesis & Purification Step2 Lipophilicity (LogP) Shake-Flask Method Step1->Step2 Step3 Ionization (pKa) Potentiometric Titration Step1->Step3 Step4 Thermal Analysis DSC / TGA Step1->Step4 Step5 Data Synthesis & Validation Step2->Step5 Step3->Step5 Step4->Step5

Experimental workflow for validating physical properties of the ethanamine derivative.

Pharmacological Relevance & Signaling Pathways

Compounds featuring a halogenated, alkoxylated phenyl ring coupled to an aliphatic amine are frequently investigated as modulators of Sphingosine-1-phosphate (S1P) receptors 3. The physical properties mapped above perfectly align with this application. The lipophilic 4-propoxy chain facilitates embedding into the hydrophobic pocket of the receptor, while the primary amine undergoes in vivo phosphorylation by sphingosine kinase to form the active, negatively charged pharmacophore.

Pathway Ligand 1-(3-Chloro-4-propoxyphenyl) ethan-1-amine Kinase Sphingosine Kinase 2 (Phosphorylation) Ligand->Kinase Prodrug Activation Receptor S1P1 Receptor Internalization Kinase->Receptor Agonism Immune Lymphocyte Sequestration (Immunomodulation) Receptor->Immune Downstream Effect

Proposed S1P receptor modulation pathway for halogenated arylalkylamines.

References

  • WO2010042998A1 - S1p receptors modulators - Google Patents Source: Google Patents URL
  • 1-(3-Chloro-4-propoxyphenyl)propan-2-amine - PubChem - NIH Source: PubChem - NIH URL:[Link]

Sources

Exploratory

Engineering Lipophilicity and Stereocontrol: A Structure-Activity Relationship (SAR) Whitepaper on 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of privileged pharmacophores dictate the success of targeted therapeutics. While seemingly a simple substituted benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged pharmacophores dictate the success of targeted therapeutics. While seemingly a simple substituted benzylamine, 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine (CAS: 752924-30-4) represents a highly sophisticated, multi-functional building block[1]. It is strategically deployed in drug discovery programs to target deep, lipid-binding pockets, most notably in the development of Glucosylceramide Synthase (GCS) inhibitors for lysosomal storage disorders[2] and Sphingosine-1-Phosphate (S1P) receptor modulators for autoimmune diseases[3].

This technical guide deconstructs the structure-activity relationship (SAR) of this specific chiral amine, detailing the causality behind its structural components, quantitative profiling, and the self-validating protocols required to evaluate its derivatives.

Deconstructing the Pharmacophore: Mechanistic SAR

The efficacy of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine is not accidental; it is the result of three highly synergistic structural features that balance target affinity, conformational restriction, and metabolic stability.

The Chiral Ethanamine Core ( α -Methylbenzylamine)

The inclusion of the α -methyl group transforms a flexible, achiral benzylamine into a conformationally locked, stereospecific anchor.

  • Causality: The methyl group restricts the rotational freedom of the benzylic C-N bond. In the bioactive (R)-enantiomer, this steric bulk forces the amine lone pair into a specific vector, minimizing the entropic penalty upon binding. This allows for the formation of a highly stable salt bridge with conserved Aspartate residues found in the active sites of GCS and the orthosteric pockets of GPCRs[4].

The 3-Chloro Substituent: Halogen Bonding and Electronic Shielding

The chlorine atom at the meta position serves a dual purpose: structural and metabolic.

  • Causality: Structurally, the polarizable chlorine atom participates in orthogonal halogen bonding with backbone carbonyl oxygens within the receptor pocket. Metabolically, chlorine acts as an electron-withdrawing group (EWG) via inductive effects. This pulls electron density away from the adjacent ether oxygen, lowering its pKa​ and significantly reducing its susceptibility to CYP450-mediated oxidative O-dealkylation[5].

The 4-Propoxy Tail: The "Goldilocks" Hydrophobic Anchor

The linear 3-carbon ether chain is precisely calibrated for lipid-binding channels.

  • Causality: A methoxy group is too short to fully displace high-energy water molecules at the base of deep hydrophobic pockets. Conversely, a pentoxy or hexoxy chain increases the compound's lipophilicity ( ClogP ) beyond the optimal range, leading to non-specific plasma protein binding (PPB) and off-target hERG channel liabilities. The propoxy group perfectly spans the depth of the channel while maintaining an optimal lipophilic efficiency (LipE)[6].

SAR_Logic Core 1-(3-Chloro-4-propoxyphenyl) ethan-1-amine Sub1 Chiral Center (alpha-methyl) Core->Sub1 Sub2 3-Chloro Group Core->Sub2 Sub3 4-Propoxy Tail Core->Sub3 Effect1 Stereospecific binding (Aspartate salt bridge) Sub1->Effect1 Effect2 Halogen bonding & Metabolic stability Sub2->Effect2 Effect3 Hydrophobic pocket penetration Sub3->Effect3

Logical SAR deconstruction of the 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine pharmacophore.

Quantitative SAR Profiling

To illustrate the delicate balance achieved by this pharmacophore, the following table summarizes the quantitative impact of structural modifications on target affinity (using GCS as a model target), lipophilicity, and metabolic clearance.

Pharmacophore ModificationModel Target IC 50​ (nM)ClogPHLM CL int​ ( μ L/min/mg)Mechanistic Rationale
Core: 4-Propoxy, 3-Chloro, α -Methyl 12 3.4 18 Optimal balance of pocket penetration and metabolic stability.
Variation: 4-Methoxy substitution4502.145Chain too short to engage deep sub-pocket; higher clearance due to rapid O-demethylation.
Variation: 4-Butoxy substitution84.285High affinity, but excessive lipophilicity leads to rapid CYP450 metabolism and high PPB.
Variation: 3-Fluoro substitution853.132Weaker halogen bond compared to chlorine; reduced inductive protection of the ether.
Variation: Des-methyl (Methanamine)2102.960Loss of α -methyl removes conformational locking, increasing entropic penalty upon binding.

Application Pathway: Glucosylceramide Synthase (GCS) Inhibition

One of the most prominent applications of this pharmacophore is in the design of GCS inhibitors for the treatment of lysosomal storage disorders (e.g., Gaucher and Fabry diseases)[2]. The lipophilic tail mimics the ceramide substrate, while the chiral amine competitively binds to the active site, preventing the pathological accumulation of glucosylceramide.

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS Substrate GlcCer Glucosylceramide (Accumulation) GCS->GlcCer Glycosylation Clearance Lysosomal Clearance GlcCer->Clearance Reduced burden Inhibitor Pharmacophore Inhibitor Inhibitor->GCS Active Site Blockade

Mechanism of action for GCS inhibitors utilizing the substituted ethanamine pharmacophore.

Self-Validating Experimental Methodology

To accurately assess the binding kinetics of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine derivatives, standard radiometric assays are often insufficient due to the lipophilic nature of the compounds, which can cause non-specific binding to plasticware. Below is a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol designed specifically for this chemical class.

Protocol: TR-FRET Binding Assay for Lipophilic Amines

Rationale for TR-FRET: Aromatic, lipophilic compounds frequently exhibit auto-fluorescence that confounds standard fluorescence assays. TR-FRET introduces a time delay (e.g., 50-100 μ s) between excitation and emission reading, allowing short-lived background auto-fluorescence to decay, thereby isolating the true binding signal[7].

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant target enzyme (e.g., GCS) to 5 nM in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% CHAPS).

    • Causality: The inclusion of 0.01% CHAPS (a zwitterionic detergent) is critical. It prevents the lipophilic 4-propoxy tail of the pharmacophore from forming colloidal aggregates, ensuring true monomeric binding.

  • Compound Incubation: Dispense 100 nL of the test compound (in 100% DMSO) into a 384-well plate. Add 10 μ L of the enzyme solution. Incubate for 45 minutes at 37°C.

    • Causality: This extended pre-incubation is mandatory. Lipophilic pharmacophores often exhibit slow, tight-binding kinetics because they must displace highly ordered water networks from deep hydrophobic pockets before locking into place.

  • Tracer Addition: Add 10 μ L of a fluorescently labeled ceramide-analog tracer (10 nM final) and Europium-labeled anti-tag antibody.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio) after a 2-hour equilibration.

  • System Self-Validation (Z'-Factor Analysis):

    • Validation Metric: The assay is only considered valid if the calculated Z′ -factor is ≥0.65 . This is continuously verified by running 16 replicates of the maximum signal (DMSO vehicle) and minimum signal (10 μ M of a known reference inhibitor, such as ). If Z′<0.65 , the plate is automatically rejected, guaranteeing that enzyme degradation or reagent precipitation does not yield false-negative SAR data.

References

  • WO2021096238A1 - Novel derivatives having 2,3-dihydro-1H-indene or 2,3-dihydrobenzofuran moiety. Google Patents.
  • 1-(3-Chloro-4-Propoxyphenyl)methanamine (CID 12224367). PubChem, National Institutes of Health. Available at:[Link]

  • Advanced drug development and manufacturing (EP2511844A2). European Patent Office. Available at:[Link]

  • AKP-11 (SAR-1118) and S1PR Modulators. UK Chemical Suppliers. Available at:[Link]

Sources

Foundational

1-(3-Chloro-4-propoxyphenyl)ethan-1-amine potential pharmacological class

Initiating Focus: Analysis I've initiated the analysis phase, pinpointing the core topic as 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine and its potential pharmacological class. The goal is to craft a comprehensive technica...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Focus: Analysis

I've initiated the analysis phase, pinpointing the core topic as 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine and its potential pharmacological class. The goal is to craft a comprehensive technical guide or whitepaper, specifically tailored for researchers. My immediate focus is on defining the scope and parameters of the guide to ensure relevance and accuracy.

Defining Guide's Audience

I'm now zeroing in on the target audience: scientists and drug development professionals. I've broken down the guide's requirements into three key areas: autonomy, scientific integrity (E-E-A-T), and visualization/formatting. I'm focusing on providing in-text citations with linked references, along with detailed methodologies and required Graphviz diagrams using a specific color palette.

Refining the Query

I've refined my search based on an initial result, noting the isopropoxy variant. I am now focusing on finding the exact structure, or at least a broader pharmacological context for 1-aryl-ethan-1-amines to broaden the query and understanding.

Defining the Compound

I've homed in on the structural classification. This compound, "1-(3-Chloro-4-propoxyphenyl)ethan-1-amine," falls squarely into the substituted 1-arylethylamine category. The ethylamine backbone, with the amine at the 1-position, is the defining characteristic.

Exploring Pharmacological Potential

I'm now diving into potential pharmacological applications. The structure screams monoamine reuptake inhibition/release; the chlorine and propoxy substitution screams SERT/DAT/NET activity. I'm also considering NMDA receptor antagonism, as the core arylethylamine structure is strongly related to known antagonists like remacemide. Furthermore, the possibility of allosteric modulation, particularly at the calcium-sensing receptor, is surfacing.

Analyzing Promising Leads

I've got some promising leads brewing. AKP-11, a known S1P1 agonist, caught my eye with its unique 5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl structure. I'm also digging into Glucosylceramide synthase (GCS) inhibitors, specifically US2024026281. Further investigation of both is underway.

Investigating Structural Similarities

I've been examining the structural commonalities of the target molecule, 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine , across several pharmacological classes. It seems that there are many similar compounds (including building blocks for synthesizing S1P1 agonists, GCS inhibitors, and other drugs), or compounds that are pharmacologically active. These include 9A1) and PDE10 inhibitors. I'm focusing on its potential as a building block and potential pharmacological activity as a monoamine releasing agent or similar.

Developing Predictive Pharmacology

I'm now focusing on a whitepaper detailing the predictive pharmacology of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine, specifically its SAR. The plan centers around potential pharmacological classes based on structural motifs. I'm exploring monoamine transporter modulation, given the classic 3-chloro-4-alkoxy substitution's relevance to serotonin/dopamine transporter affinity, similar to amphetamine/cathinone classes, though with structural differences. I will also examine other monoamine targets.

Refining Pharmacological Classes

I'm now zeroing in on a few crucial pharmacological classes for the whitepaper. I'm exploring the potential of this compound as an NMDA receptor antagonist, considering the structural parallels with other 1-arylethylamines. The ethanamine group could also serve as a bioisostere for the polar head group found in S1P1 agonists. I'm also examining its potential as a GCS inhibitor, given the presence of the crucial lipophilic tail. I'll structure the whitepaper around these elements.

Outlining Signaling Pathways

I'm now outlining key signaling pathways. I'm building DOT diagrams to visualize the potential pharmacological impact of the compound. Diagram 1 will show how the molecule interacts with S1PR1. I will focus on where it might act in that pathway. Diagram 2 will illustrate the high-throughput screening workflow.

Constructing Experimental Framework

I'm now generating the experimental framework. I'm building a detailed flowchart of the experiment. This diagram has nodes for Synthesis, Enantiomeric Separation, Radioligand Binding, Functional Assay, ADME/Tox, and Lead Optimization. I'm making sure to adhere to size and contrast rules. I'm focusing on the DOT code for Diagram 1, representing the compound's potential interaction with S1P1.

Visualizing Signaling Impact

I'm now putting the finishing touches on the DOT diagrams that illustrate the signaling impact. Diagram 1, focusing on S1PR1, is now complete, showing the binding, signal transduction, and receptor internalization aspects. The key focus is where the target compound might intervene in the signaling cascade. Diagram 2, which outlines the high-throughput screening workflow, is also fully constructed.

Mapping Validation Workflow

I've crafted a DOT diagram that now visually maps the pharmacological validation workflow. The nodes representing key steps – Chiral Synthesis, Binding Assays, Functional Assays, ADME, and In Vivo Efficacy – are linked to define a causality-driven path. This flowchart's objective is to streamline the compound validation process.

Justifying Structural Features

I'm now detailing the significance of key structural elements. The 3-chloro-4-propoxy group's importance lies in chlorine's inductive effect and potential for halogen bonding. Meanwhile, the propoxy group extends into hydrophobic pockets, like those found in the S1P1 receptor. The 1-ethanamine provides a basic center that allows for the formation of salt bridges with acidic residues. These features will be cited.

Defining Structural Motifs

I'm now integrating information from new sources. I'm noting that the 3-chloro-4-propoxyphenyl motif appears in GCS inhibitors from WO2022240116A1. Also, a paper on COX-2 inhibitors mentions (3-Chloro-4-propoxyphenyl)acetic acid. I'm refining the whitepaper's structure to detail the 3-chloro-4-propoxyphenyl group's role in multiple pharmacological contexts. This includes considering it as a validated lipophilic tail in S1P receptor agonists.

Evaluating Experimental Data

I'm now focusing on specific experimental protocols. I'm prioritizing the [35S]GTPγS binding assay to directly measure S1P1 activation. This allows for clear causality and the identification of G-protein coupling. I'm also preparing to use HEK293 cells transfected with SERT/DAT/NET to study monoamine uptake inhibition. I will present the data in a table that summarizes physicochemical properties and target affinities.

Detailing Stereochemical Importance

I'm now zeroing in on the significance of stereochemistry. The 1-ethanamine group's alpha-methyl creates a stereocenter, which means I have enantiomers. I'm noting the pronounced stereoselectivity common to arylethylamines. I'm emphasizing the need for chiral resolution in my experimental protocols. I need to make sure to emphasize in the protocols that this is required.

I'm also working on refining the table that summarizes physicochemical and pharmacological properties. I've added a few columns and rows.

Refining Experimental Protocols

I'm now refining experimental protocols for my whitepaper. I've broken down the [35S]GTPγS binding assay. I'm focusing on the importance of CHO-K1 membranes, GDP, and the use of GF/B filters. Additionally, I've outlined the monoamine transporter (SERT) uptake assay. I'm focusing on why pre-incubation is necessary and the use of tritiated serotonin. I will also incorporate similar details for functional assays.

Validating Experimental Choices

I'm now detailing validation checks within the experimental protocols. Each protocol now includes a "Validation Check" step. This will involve using known compounds, like AKP-11 in the [35S]GTPγS assay, to calculate a Z'-factor. This ensures the assays' robustness and reliability [1]. I am also using reference compounds like Fluoxetine for the SERT uptake assay. The goal is to provide a self-validating framework for each experiment, explaining the causality behind each choice. Furthermore, I will create and include in-text citations.

I am also developing a list of sources.

Integrating Data & Citing

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Curating Reference Sources

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Validating Visualization Details

I'm now going over the DOT diagram specifications and ensuring compliance. I have verified that the max width is set to 760px via the size="7.6,5" attribute. I am also checking that color contrast rules are met, by avoiding the same color for the foreground and background of all nodes and edges. I'm double-checking the DOT code, ensuring there is a high contrast between fontcolor and fillcolor for the node text, and that the specified color palette is being used.

S1P_Pathway Ligand 1-(3-Chloro-4-propoxyphenyl) ethan-1-amine Receptor S1P1 Receptor (GPCR) Ligand->Receptor Binding GProtein G-Protein Activation Receptor->GProtein Activation Internalization Receptor Internalization Receptor->Internalization Internalization Effector Effector Activation GProtein->Effector Activation Signaling Signaling Cascade Effector->Signaling Cascade

Refining Functional Diagrams

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Refining Diagram's Accuracy

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Detailing Functional Pathway

I'm now detailing the functional impact. The whitepaper's focus is the structural role of the alkoxyaryl system and chiral primary amine. I've broken down the 3-chloro-4-propoxyphenyl motif and ethan-1-amine domain, highlighting their importance in interactions. The alkoxyaryl is also seen in S1P1 modulator. I'm focusing on the effect on GPCRs.

Elaborating Pharmacological Applications

I'm expanding the whitepaper's scope to include potential applications as a truncated S1P1 agonist precursor, focusing on the molecule's structural role and impact on GPCRs. I'm exploring monoamine transporter interactions, particularly SERT inhibition. I'm also discussing its utility as a GCS inhibitor.

Connecting Structural Features

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Finalizing Validation Strategy

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Validating DOT Diagram Compliance

I'm now meticulously validating the color contrast and specifications for the DOT diagrams. Diagram 1's color palette and contrast are all validated and compliant. The second diagram is currently under review, but all color assignments are in line with the established palette. I will now integrate captions for each diagram.

Constructing Table Data

I'm now populating the quantitative data table, incorporating predicted physicochemical properties and pharmacological relevance. I'm focusing on key parameters like molecular weight and cLogP to assess the compound's potential for BBB penetration, based on Lipinski's Rule of 5. Further parameters are also being added, for a more comprehensive profile.

Evaluating Pharmacological Potentials

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Purification of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine

Executive Summary 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine is a highly versatile, sterically hindered phenylethylamine derivative. Featuring an ortho-halogenated phenol ether motif, it serves as a critical building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Chloro-4-propoxyphenyl)ethan-1-amine is a highly versatile, sterically hindered phenylethylamine derivative. Featuring an ortho-halogenated phenol ether motif, it serves as a critical building block in the development of complex neuroactive agents, GPCR ligands, and agrochemicals. Halogenated phenols and their derivatives are widely used as synthons in medicinal chemistry due to their ability to modulate lipophilicity and metabolic stability[1].

This application note details a robust, scalable, two-step synthetic pipeline starting from commercially available 3-chloro-4-hydroxyacetophenone. The protocol emphasizes mechanistic causality and utilizes a self-validating phase-switching purification strategy to isolate the target amine without the need for resource-intensive column chromatography.

Mechanistic Causality & Experimental Design

As a self-validating system, every reagent and solvent choice in this workflow is engineered to maximize yield while providing inherent checkpoints for reaction success.

1. O-Alkylation Kinetics (Step 1): The synthesis commences with the O-alkylation of 3-chloro-4-hydroxyacetophenone. The electron-withdrawing nature of the ortho-chloro substituent increases the acidity of the phenolic hydroxyl group relative to unsubstituted analogs. This reduced pKa allows for efficient deprotonation using a mild, cost-effective base like Potassium Carbonate (K₂CO₃). N,N-Dimethylformamide (DMF) is selected as the solvent; its polar aprotic properties poorly solvate the resulting phenoxide anion, thereby maximizing its nucleophilicity for the subsequent Sₙ2 attack on 1-bromopropane.

2. Borch Reductive Amination Dynamics (Step 2): Converting the intermediate ketone to the primary amine relies on the Borch reductive amination[2]. Acetophenones inherently exhibit lower electrophilicity than aldehydes due to steric hindrance and electronic delocalization into the aromatic ring. To overcome this thermodynamic barrier, a massive stoichiometric excess (10 equivalents) of Ammonium Acetate is employed to drive the equilibrium toward the hemiaminal and subsequent iminium ion.

The reaction is strictly buffered to pH ~5.0 with glacial acetic acid. The acid catalyst plays a crucial role not only in the elimination of water to form the iminium but also in facilitating the nucleophilic step[3]. Sodium cyanoborohydride (NaBH₃CN) is the optimal hydride source here; unlike sodium borohydride, it remains stable at mildly acidic pH and exhibits high chemoselectivity, reducing the protonated iminium ion while leaving the unprotonated ketone untouched.

Expert Insight: This standard reductive amination yields a racemic mixture of the (R) and (S) enantiomers. If enantiopurity is required for downstream drug development, chiral resolution (e.g., fractional crystallization with L-tartaric acid) or the use of an asymmetric transaminase biocatalyst must be integrated post-synthesis.

Synthetic Workflow Visualization

Synthesis SM 3-Chloro-4-hydroxy acetophenone Alk O-Alkylation (1-Bromopropane, K2CO3) SM->Alk Int 3-Chloro-4-propoxy acetophenone Alk->Int SN2 Reaction RedAm Reductive Amination (NH4OAc, NaBH3CN) Int->RedAm Prod 1-(3-Chloro-4-propoxyphenyl) ethan-1-amine RedAm->Prod Borch Reduction

Figure 1: Two-step synthetic workflow for 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine.

Quantitative Data & Reagent Matrices

Table 1: Stoichiometry for Step 1 (O-Alkylation)

ReagentMW ( g/mol )EquivalentsMass/VolRole
3-Chloro-4-hydroxyacetophenone170.601.017.06 gStarting Material
1-Bromopropane123.001.518.45 gAlkylating Agent
Potassium Carbonate (K₂CO₃)138.212.027.64 gBase
N,N-Dimethylformamide (DMF)73.09-100 mLSolvent

Table 2: Stoichiometry for Step 2 (Reductive Amination)

ReagentMW ( g/mol )EquivalentsMass/VolRole
3-Chloro-4-propoxyacetophenone212.671.021.27 gIntermediate
Ammonium Acetate (NH₄OAc)77.0810.077.08 gNitrogen Source
Sodium Cyanoborohydride62.841.59.43 gReducing Agent
Acetic Acid (Glacial)60.05Catalyticto pH 5Acid Catalyst
Methanol (Anhydrous)32.04-150 mLSolvent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Chloro-4-propoxyacetophenone
  • Initiation: Charge an oven-dried 500 mL round-bottom flask with 3-chloro-4-hydroxyacetophenone (17.06 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (27.64 g, 200 mmol) to the solution. Stir for 15 minutes at room temperature to allow the phenoxide anion to form.

  • Alkylation: Add 1-bromopropane (18.45 g, 150 mmol) dropwise over 10 minutes via a syringe.

  • Thermal Activation: Equip the flask with a reflux condenser, heat the reaction mixture to 80°C, and stir vigorously for 4 hours.

  • Aqueous Quench: Cool the mixture to room temperature and quench by pouring it into 400 mL of ice-cold distilled water.

  • Extraction & Wash: Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (3 x 100 mL) to effectively partition and remove residual DMF.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-chloro-4-propoxyacetophenone as a solid/oil. Proceed to Step 2 without further purification.

Protocol B: Reductive Amination to Target Amine
  • Dissolution: In a 500 mL round-bottom flask, dissolve the crude 3-chloro-4-propoxyacetophenone (21.27 g, ~100 mmol) in anhydrous Methanol (150 mL).

  • Iminium Formation: Add Ammonium Acetate (77.08 g, 1000 mmol) and stir until mostly dissolved. Measure the pH of the solution and add Glacial Acetic Acid dropwise until the pH is strictly adjusted to ~5.0. Stir at room temperature for 2 hours.

  • Hydride Reduction: Cool the flask in an ice bath (0–5°C). Portion-wise, cautiously add Sodium Cyanoborohydride (9.43 g, 150 mmol) over 20 minutes. (Caution: Perform in a well-ventilated fume hood due to potential toxic gas evolution).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Quench: Carefully add 1M NaOH (50 mL) to neutralize the residual acid and safely destroy any excess hydride. Concentrate the mixture under reduced pressure to remove the majority of the methanol.

Protocol C: Self-Validating Phase-Switch Purification

To ensure absolute trustworthiness in the protocol, we bypass column chromatography in favor of an acid-base phase switch. Because the product is a basic amine and the unreacted starting material is neutral, this workflow inherently validates the success of the amination. If no organic mass is recovered at the end of this switch, the amination did not occur.

Workup Crude Crude Reaction Mixture (Amine + Unreacted Ketone) AcidExt Extract with 1M HCl Crude->AcidExt Org1 Organic Phase (Discard: Ketone/Impurities) AcidExt->Org1 Aq1 Aqueous Phase (Amine Hydrochloride) AcidExt->Aq1 Basify Basify to pH 12 (NaOH) Extract with DCM Aq1->Basify Org2 Organic Phase (Pure Free Amine) Basify->Org2

Figure 2: Phase-switching self-validating purification isolating the target amine.

Execution Steps:

  • Dilute the concentrated crude from Protocol B with Dichloromethane (DCM, 200 mL) and water (100 mL). Separate the layers.

  • Acid Extraction: Extract the DCM layer with 1M HCl (3 x 100 mL). The target amine protonates and migrates entirely to the aqueous phase.

  • Validation Check: Discard the organic layer (which contains unreacted ketone and neutral impurities).

  • Basification: Cool the combined aqueous acidic layers in an ice bath. Slowly add 6M NaOH until the pH reaches >12. The solution will turn cloudy as the free base amine oils out.

  • Final Extraction: Extract the highly basic aqueous layer with fresh DCM (3 x 100 mL).

  • Isolation: Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine as a pale yellow oil.

Sources

Application

Application Note: Synthesis and Downstream Integration of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Pharmacophore Rationale In modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the rapid assembly of target-specific libraries relies heavily on privileged building blocks. 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine has emerged as a high-value chiral intermediate, prominently featured in the synthesis of Nav1.8 voltage-gated sodium channel inhibitors for pain management[1][2] and Glucosylceramide synthase (GCS) inhibitors for neurological disorders[3].

Causality of the Pharmacophore:

  • 3-Chloro-4-propoxy Motif: The propoxy chain provides highly specific steric bulk to occupy lipophilic pockets in target receptors. The adjacent chlorine atom exerts a strong electron-withdrawing inductive effect, modulating the basicity of downstream amine linkages. Crucially, this substitution pattern blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the metabolic stability of the final active pharmaceutical ingredient (API).

  • Chiral 1-Ethylamine Vector: The α-methylbenzylamine derivative serves as a critical stereocenter. The three-dimensional orientation of the methyl group dictates the conformational trajectory of the attached pharmacophores, often resulting in a >100-fold difference in target affinity between enantiomers.

Retrosynthetic Strategy & Workflow

To achieve the rigorous enantiomeric purity (>99% ee) required for API development, this protocol utilizes Ellman’s chiral auxiliary, (R)

  • or (S) -tert-butanesulfinamide[4]. This approach bypasses the need for late-stage chiral resolution, which often results in a 50% yield loss.

    Synthesis A 3-Chloro-4-hydroxy acetophenone B 1-(3-Chloro-4-propoxy phenyl)ethan-1-one A->B 1-Bromopropane K2CO3, DMF C Sulfinyl Imine Intermediate B->C (R)-Ellman's Aux Ti(OEt)4, THF D (R)-1-(3-Chloro-4-propoxy phenyl)ethan-1-amine C->D 1. NaBH4, THF 2. HCl, MeOH

    Asymmetric synthesis workflow utilizing Ellman's auxiliary.

Detailed Experimental Protocols

Note: As a self-validating system, each synthetic step includes specific Quality Control (QC) checkpoints. Do not proceed to the subsequent step unless the QC criteria are met.

Step 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesis of 1-(3-chloro-4-propoxyphenyl)ethan-1-one. Causality & Design: Potassium carbonate ( K2​CO3​ ) is selected as a mild base. It is sufficiently basic to deprotonate the phenol ( pKa​ ~9.5) but not strong enough to trigger aldol condensation of the acetophenone moiety. 1-Bromopropane is chosen over 1-chloropropane due to the superior leaving-group ability of bromide, allowing the reaction to reach kinetic completion at 80°C without thermal degradation.

  • Charge a round-bottom flask with 3-chloro-4-hydroxyacetophenone (1.0 eq) and anhydrous DMF (0.5 M).

  • Add K2​CO3​ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide (solution will darken).

  • Add 1-bromopropane (1.5 eq) dropwise. Heat the mixture to 80°C for 4 hours.

  • QC Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material ( Rf​ ~0.2, UV active) must be completely consumed, replaced by a higher running spot ( Rf​ ~0.6).

  • Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Step 2: Imine Condensation

Objective: Formation of the chiral tert-butanesulfinyl imine. Causality & Design: Ketones are notoriously sluggish in imine condensations due to steric hindrance. Standard dehydrating agents (e.g., MgSO4​ ) fail here. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is employed because it acts as a potent Lewis acid to activate the carbonyl carbon and irreversibly scavenges water, driving the equilibrium forward[4].

  • Dissolve the ketone from Step 1 (1.0 eq) in anhydrous THF (0.3 M) under N2​ .

  • Add (R) -(+)-2-methylpropane-2-sulfinamide (1.2 eq) followed by Ti(OEt)4​ (2.0 eq).

  • Heat the reaction to 70°C for 18 hours.

  • QC Checkpoint: Analyze via LC-MS. Look for the [M+H]+ peak corresponding to the sulfinyl imine.

  • Quench by pouring into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. Filter the resulting titanium dioxide salts through a Celite pad. Extract the filtrate with EtOAc and concentrate.

Step 3: Diastereoselective Reduction

Objective: Reduction of the imine to the protected chiral amine. Causality & Design: The bulky tert-butanesulfinyl group sterically shields one face of the imine. When sodium borohydride ( NaBH4​ ) is added, hydride delivery occurs exclusively from the less hindered face via a highly ordered transition state, resulting in exceptional diastereoselectivity[4].

  • Dissolve the crude imine in THF (0.2 M) and cool to -48°C (dry ice/acetonitrile bath).

  • Add NaBH4​ (3.0 eq) in one portion. Slowly warm the reaction to room temperature over 4 hours.

  • QC Checkpoint (Critical): Isolate a micro-sample and analyze via 1H NMR. The diastereomeric excess (de) must be >95%. This is validated by checking the integration of the tert-butyl methyl protons; a single sharp singlet indicates high de.

  • Quench carefully with saturated NH4​Cl , extract with EtOAc, and concentrate.

Step 4: Acidic Deprotection

Objective: Cleavage of the sulfinyl group to yield the final amine hydrochloride salt. Causality & Design: The N-S bond of the sulfinamide is highly sensitive to acidic methanolysis. Using HCl in methanol rapidly cleaves the auxiliary while preserving the aryl-alkyl ether linkage, precipitating the product as a highly stable, easily isolable hydrochloride salt[4].

  • Dissolve the protected amine in MeOH (0.2 M).

  • Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 2 hours.

  • QC Checkpoint: TLC (DCM:MeOH 9:1) should show complete disappearance of the protected amine.

  • Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether to remove the cleaved auxiliary byproduct. Filter to collect the pure 1-(3-chloro-4-propoxyphenyl)ethan-1-amine hydrochloride.

Quantitative Data & Analytical Validation

Table 1: Reaction Optimization and Yield Metrics

Synthetic StepKey ReagentsTemp / TimeIsolated YieldStereochemical Purity
1. O-Alkylation1-Bromopropane, K2​CO3​ , DMF80°C / 4h92%N/A
2. Imine Condensation (R) -Ellman's Aux, Ti(OEt)4​ 70°C / 18h85%N/A
3. Chiral Reduction NaBH4​ , THF-48°C to RT88%>96% de
4. Deprotection4M HCl in Dioxane, MeOHRT / 2h95%>99% ee

Table 2: Analytical Characterization (Final API Intermediate)

ParameterSpecification / Result
Appearance White crystalline solid
LC-MS (ESI) [M+H]+ calculated: 214.1, found: 214.1
1 H NMR (400 MHz, CDCl3​ ) δ 8.40 (br s, 3H), 7.45 (d, 1H), 7.30 (dd, 1H), 6.90 (d, 1H), 4.35 (q, 1H), 4.00 (t, 2H), 1.85 (m, 2H), 1.60 (d, 3H), 1.05 (t, 3H).
Chiral HPLC Chiralcel OD-H, Hexane/IPA (90:10), Rt​ = 8.4 min, >99% ee

Downstream Applications in Drug Synthesis

Once synthesized, 1-(3-chloro-4-propoxyphenyl)ethan-1-amine serves as a versatile nucleophile. It is predominantly utilized in amide coupling reactions (using coupling reagents like HATU or EDC/HOBt) to attach the pharmacophore to heterocyclic cores, such as pyridazines in Nav1.8 inhibitors[1][2] or indene/quinuclidine scaffolds in GCS inhibitors[3]. It can also undergo palladium-catalyzed Buchwald-Hartwig cross-coupling or SN​Ar reactions with electron-deficient heteroaryls.

Applications Amine Chiral Amine Building Block Coupling Amide Coupling (HATU / DIPEA) Amine->Coupling SNAr SNAr / Cross-Coupling (Pd-catalyzed) Amine->SNAr Nav Nav1.8 Inhibitors (Pain Therapeutics) Coupling->Nav GCS GCS Inhibitors (Neurological Drugs) Coupling->GCS SNAr->Nav

Downstream integration of the chiral amine into targeted therapeutic libraries.

Sources

Method

Derivatization of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine for GC-MS

An Application Guide to the GC-MS Analysis of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine via Chemical Derivatization Abstract The analysis of polar, chiral amines such as 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine by gas c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the GC-MS Analysis of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine via Chemical Derivatization

Abstract

The analysis of polar, chiral amines such as 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine by gas chromatography-mass spectrometry (GC-MS) presents significant analytical challenges. Due to its high polarity and low volatility, direct injection leads to poor chromatographic performance, characterized by broad, tailing peaks and potential thermal degradation. This application note provides a comprehensive guide to overcoming these challenges through chemical derivatization. We present detailed protocols for both achiral and chiral derivatization strategies. The primary achiral method involves acylation with trifluoroacetic anhydride (TFAA) to enhance volatility and improve peak shape. For enantioselective analysis, a protocol using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride) is detailed, which converts the enantiomers into diastereomers, allowing for their separation on a standard achiral GC column.[1][2] These methodologies are designed to provide robust, reproducible results for researchers in pharmaceutical development, forensic science, and related fields.

The Imperative for Derivatization in Amine Analysis

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[3] However, primary amines like 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine possess a polar amino (-NH₂) group containing active hydrogens. This feature causes several analytical issues:

  • Poor Volatility: The strong intermolecular hydrogen bonding resulting from the amine group significantly reduces the molecule's volatility, making it difficult to transition into the gaseous phase required for GC analysis.

  • Adsorption and Peak Tailing: The polar amine group can interact strongly with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase.[4][5] This adsorption leads to broad, asymmetric (tailing) peaks, which severely compromise resolution and quantitative accuracy.

  • Thermal Instability: At the high temperatures of the GC inlet, polar amines can be susceptible to thermal degradation, leading to analyte loss and inaccurate measurements.

Derivatization addresses these issues by chemically modifying the problematic functional group.[6][7] The process replaces the active hydrogens on the nitrogen atom with a non-polar, protective group. This transformation results in a derivative that is significantly more volatile, less polar, and more thermally stable, leading to sharp, symmetrical peaks and improved analytical sensitivity.[6][8]

The Chirality Challenge: Separating Enantiomers

The target analyte, 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine, possesses a chiral center at the carbon atom bonded to the amine group. This means it exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-forms).[9] Enantiomers have identical physical properties (e.g., boiling point, mass spectrum) and thus cannot be separated on a standard (achiral) GC column.

In pharmaceutical and biological contexts, distinguishing between enantiomers is critical, as they often exhibit vastly different pharmacological activities or toxicities.[1] To resolve this, one of two approaches is typically used: direct separation on a specialized chiral GC column or indirect separation via chiral derivatization. This guide focuses on the latter, as it allows for enantiomeric separation using conventional, less expensive achiral columns.[1][2]

The principle of chiral derivatization involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA).[1][10] This reaction creates a pair of diastereomers.

  • (R)-Analyte + (R)-CDA → (R,R)-Diastereomer

  • (S)-Analyte + (R)-CDA → (S,R)-Diastereomer

Unlike enantiomers, diastereomers have different physical properties and interact differently with the achiral GC stationary phase, allowing them to be chromatographically separated and quantified.[1]

Strategic Selection of Derivatization Reagents

The choice of reagent depends on the analytical goal: improving general chromatographic behavior or resolving enantiomers.

Achiral Derivatization: Perfluoroacylation

For general quantification without chiral separation, acylation is a highly effective strategy. Perfluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are the most common reagents.[11][12] They react readily with the primary amine to form stable, volatile fluoroacyl amides.[12][13]

Advantages of Perfluoroacylation:

  • High Volatility: The resulting derivatives are significantly more volatile than the parent amine.[2]

  • Chemical Inertness: The derivatives are stable and less likely to interact with the GC system.

  • Enhanced Sensitivity: The incorporation of multiple fluorine atoms makes the derivative highly sensitive to electron capture detection (ECD) and can produce characteristic fragmentation patterns in mass spectrometry, aiding in identification.[6][2]

TFAA is often chosen for its high reactivity and the volatility of its derivatives, making it ideal for many substituted phenethylamines.[13][14]

Chiral Derivatization: Mosher's Acid Chloride

For enantiomeric separation, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly used as its more reactive acid chloride (MTPA-Cl or Mosher's acid chloride), is a gold-standard reagent.[1][15] It reacts with the chiral amine to form stable diastereomeric amides (Mosher amides) that can be readily separated by GC.[10][16] Using an enantiomerically pure reagent, such as (R)-MTPA-Cl, allows for the determination of the enantiomeric ratio of the analyte.

Experimental Protocols

The following protocols provide step-by-step guidance for the derivatization of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine.

Workflow Overview

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aliquot Sample B Evaporate Solvent (if necessary) A->B C Add Anhydrous Solvent B->C D Add Derivatizing Reagent (e.g., TFAA or MTPA-Cl) C->D E Heat Reaction Vial (e.g., 60-70°C) D->E F Cool to Room Temp E->F G Inject into GC-MS F->G H Data Acquisition & Analysis G->H

Caption: General workflow for derivatization and GC-MS analysis.

Protocol 1: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol converts the amine into its N-trifluoroacetyl derivative for improved chromatographic performance.

Materials:

  • 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine sample

  • Trifluoroacetic anhydride (TFAA)[8][13]

  • Anhydrous ethyl acetate or acetonitrile (GC grade)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Micropipettes

Procedure:

  • Sample Preparation: Place a known amount of the amine sample (e.g., 1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is free of water, as it will hydrolyze the TFAA reagent.[17]

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the dried sample residue. Following this, add 100 µL of TFAA to the vial.[6]

  • Reaction: Immediately cap the vial tightly. Vortex briefly to mix. Heat the vial in a heating block at 70°C for 20 minutes to ensure the reaction goes to completion.[6]

  • Cooling & Evaporation: Allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried derivative in a suitable volume (e.g., 1 mL) of ethyl acetate for GC-MS analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

G cluster_reactants cluster_products Amine Amine (R-NH₂) Plus1 + Derivative N-Trifluoroacetyl Derivative (R-NHCOCF₃) Amine->Derivative Acylation TFAA TFAA ((CF₃CO)₂O) Plus2 + Acid Trifluoroacetic Acid (CF₃COOH)

Caption: Reaction of the primary amine with TFAA.

Protocol 2: Chiral Derivatization with (R)-MTPA-Cl

This protocol forms diastereomeric amides for the separation and quantification of the amine enantiomers.

Materials:

  • 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine sample (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous pyridine or triethylamine (as an acid scavenger)

  • Anhydrous toluene or dichloromethane (GC grade)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Place approximately 1 mg of the amine sample into a reaction vial and ensure it is completely dry.

  • Reagent Addition: Dissolve the amine in 500 µL of anhydrous toluene. Add 50 µL of anhydrous pyridine (this acts as a base to neutralize the HCl byproduct).

  • Derivatizing Agent: Add a slight molar excess of (R)-MTPA-Cl (approx. 1.5 mg) to the solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Work-up: After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to quench any remaining MTPA-Cl and neutralize the pyridinium hydrochloride. Vortex for 1 minute.

  • Extraction: Allow the layers to separate. Carefully transfer the upper organic layer (toluene) to a new vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: The solution is now ready for GC-MS analysis. Inject 1 µL into the system.

G cluster_enantiomers Analyte Enantiomers cluster_diastereomers Diastereomeric Products (Separable by GC) R_Amine (R)-Amine RR_Product (R,R)-Diastereomer R_Amine->RR_Product S_Amine (S)-Amine SR_Product (S,R)-Diastereomer S_Amine->SR_Product CDA (R)-MTPA-Cl (Chiral Derivatizing Agent) CDA->RR_Product CDA->SR_Product

Caption: Formation of separable diastereomers using a chiral agent.

Data Interpretation and Expected GC-MS Results

Properly derivatized samples will yield sharp, symmetrical peaks. The mass spectrometer provides crucial structural information.

Derivative TypeAnalyteExpected GC ResultKey Mass Spectral Fragments (m/z)
Achiral (TFAA) Racemic AmineA single, sharp peak for the N-trifluoroacetyl derivative.M+•: The molecular ion should be visible. Base Peak: Often arises from alpha-cleavage next to the nitrogen, a characteristic fragmentation for phenethylamines.[14][18] Other Fragments: Ions corresponding to the chloro-propoxyphenyl moiety.
Chiral (MTPA) Racemic AmineTwo distinct, well-resolved peaks of nearly equal area, corresponding to the (R,R) and (S,R) diastereomers.M+•: Molecular ions for both diastereomers will be identical. Fragment Ions: Both diastereomers will produce very similar mass spectra, but their separation is achieved chromatographically.

Note: The exact retention times and mass fragments will depend on the specific GC-MS instrument and conditions used. The table provides a guide for what to expect.

Recommended GC-MS Conditions
  • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C, and hold for 5 minutes. This program should be optimized for the specific derivatives.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-550 amu

References

  • Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PubMed. Retrieved from [Link]

  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Retrieved from [Link]

  • OUCI. (n.d.). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef…. Retrieved from [Link]

  • Semantic Scholar. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Retrieved from [Link]

  • MDPI. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]

  • Semantic Scholar. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Restek. (2020). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Retrieved from [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • OSTI.GOV. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. Retrieved from [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]

  • PMC. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of trifluoroacetyl derivatives of precursors of nitrogen and sulfur mustards for verification of chemical weapons convention | Request PDF. Retrieved from [Link]

  • ACS Publications. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from [Link]

  • chemeurope.com. (n.d.). Chiral derivitizing agents. Retrieved from [Link]

  • Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link]

  • News-Medical.net. (2025). Methods For Improving Sensitivity in Gas Chromatography (GC). Retrieved from [Link]

  • Chromastore. (n.d.). Derivatizing Reagents. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2008). HFBI derivatization of alcohols and amines. Retrieved from [Link]

  • Semantic Scholar. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Retrieved from [Link]

  • PubMed. (1985). Gas chromatography/mass Spectrometry of Bacterial Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. Retrieved from [Link]

  • PMC. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). CHEMOMETRIC COMPARISON OF GC-MS AND GC-VUV FOR TRACE ANALYSIS OF METHAMPHETAMINE. Retrieved from [Link]

  • ACS Publications. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Chromatography Online. (2016). Contemporary Analysis of Chiral Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 TIC GC/MS chromatogram of the chiral amino acid analysis.... Retrieved from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

Sources

Application

Application Note: Integrating 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine into High-Throughput Compound Library Synthesis

Introduction & Mechanistic Rationale The design of highly diverse, drug-like compound libraries requires building blocks that offer both reliable reactivity and privileged structural motifs. 1-(3-Chloro-4-propoxyphenyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The design of highly diverse, drug-like compound libraries requires building blocks that offer both reliable reactivity and privileged structural motifs. 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine (CAS No: 752924-30-4) is a highly versatile primary amine that serves as an excellent diversity element in combinatorial chemistry[1].

From a medicinal chemistry perspective, this building block provides three distinct advantages:

  • Chiral Center: The α -methylbenzylamine motif introduces a stereocenter, which is critical for probing the stereospecific constraints of target binding pockets (e.g., kinase hinge regions).

  • Halogen Bonding: The 3-chloro substituent can participate in halogen bonding and modulates the electron density of the aromatic ring, often increasing metabolic stability.

  • Lipophilic Vector: The 4-propoxy tail provides a flexible, lipophilic vector that can occupy hydrophobic sub-pockets, a feature frequently exploited in the development of kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK)[2].

Because it is a primary amine, this compound can be orthogonally derivatized via amidation, reductive amination, and nucleophilic aromatic substitution ( SN​Ar ). This application note details its integration into two state-of-the-art library synthesis platforms: DNA-Encoded Library (DEL) Synthesis and Solid-Phase Organic Synthesis (SPOS) .

DNA-Encoded Library (DEL) Integration via Reductive Amination

DNA-encoded chemical libraries enable the synthesis and screening of millions to billions of compounds in a single microcentrifuge tube[3]. Primary amines are heavily utilized in DEL construction because they participate in highly chemoselective reactions that do not damage the attached DNA barcode[4]. Reductive amination is particularly valuable as it forms a robust C−N bond while leaving a secondary amine available for subsequent diversification (e.g., acylation or sulfonylation)[5].

Causality in Experimental Design

To successfully conjugate 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine to a DNA-linked aldehyde, the reaction environment must balance chemical reactivity with oligonucleotide stability. Imine formation requires slightly acidic conditions to protonate the carbonyl oxygen, making it more electrophilic. However, dropping the pH below 5.0 risks the depurination of the DNA tag. Therefore, utilizing a Triethylammonium acetate (TEAA) buffer at pH 6.0 creates a self-validating system: it is acidic enough to drive imine formation but mild enough to ensure >95% DNA recovery[4].

Protocol: DNA-Compatible Reductive Amination
  • Preparation of DNA-Aldehyde: Dissolve the DNA-conjugated aldehyde headpiece (1.0 mM) in 250 mM TEAA buffer (pH 6.0).

  • Amine Addition: Add 100 equivalents of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine (dissolved in DNA-compatible DMSO). The final DMSO concentration should not exceed 20% v/v to prevent DNA precipitation.

  • Imine Formation: Incubate the mixture at 25 °C for 30 minutes to allow the transient imine to form.

  • Reduction: Add 100 equivalents of a mild reducing agent, such as 2-picoline borane (pic- BH3​ ) or sodium cyanoborohydride ( NaBH3​CN ).

  • Incubation: Shake the reaction mixture at 25 °C for 12 hours.

  • Precipitation & Recovery: Quench the reaction with 500 mM aqueous NaCl, add 3 volumes of cold ethanol (-20 °C), and centrifuge at 14,000 rpm for 30 minutes to pellet the DNA-conjugated secondary amine.

DEL_Reductive_Amination A DNA-Linked Aldehyde C Reductive Amination (pic-BH3, pH 6.0) A->C B 1-(3-Chloro-4-propoxyphenyl) ethan-1-amine B->C D DNA-Conjugated Secondary Amine C->D >85% Conversion E Enzymatic Ligation (Barcode) D->E Pool & Split

Fig 1. DNA-compatible reductive amination workflow for DEL construction.

Solid-Phase Organic Synthesis (SPOS) via SN​Ar

For targeted, smaller-scale libraries (e.g., 10,000 members), Solid-Phase Organic Synthesis (SPOS) remains a gold standard. Primary amines like 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine are exceptional nucleophiles for displacing halogens on electron-deficient heterocyclic scaffolds, such as 2,4-dichloroquinazolines, which are privileged structures in oncology[6].

Causality in Experimental Design

In solid-phase SN​Ar , the reaction must be driven to absolute completion, as intermediate purification is impossible. The use of a polar aprotic solvent like N,N-Dimethylacetamide (DMA) stabilizes the highly polar Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the HCl byproduct to prevent protonation of the primary amine[6].

Protocol: Solid-Phase SN​Ar Displacement
  • Resin Swelling: Swell the acid-cleavable polystyrene resin (e.g., Rink Amide or Wang resin) linked to a dichloroquinazoline scaffold (100 mg, ~0.1 mmol loading) in anhydrous Dichloromethane (DCM) for 30 minutes, then wash with DMA.

  • Reagent Preparation: Prepare a 0.5 M solution of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine in anhydrous DMA. Add 3.0 equivalents of DIPEA.

  • Coupling: Add the amine solution to the swollen resin. Seal the reaction vessel and heat to 80 °C under gentle agitation for 12–16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMA (3x), Methanol (3x), and DCM (3x) to remove all unreacted amine and salts.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid / 2.5% Triisopropylsilane / 2.5% Water) for 2 hours at room temperature to release the final compound.

SPOS_Workflow Resin Acid-Cleavable Polystyrene Resin Scaffold Immobilize Electrophilic Scaffold (e.g., 2,4-dichloroquinazoline) Resin->Scaffold SNAr SNAr with 1-(3-Chloro-4- propoxyphenyl)ethan-1-amine Scaffold->SNAr DIPEA, DMA, 80°C Deriv Orthogonal Diversification (Acylation/Alkylation) SNAr->Deriv Cleavage TFA-Mediated Cleavage & Global Deprotection Deriv->Cleavage

Fig 2. Solid-phase organic synthesis (SPOS) sequence using SNAr displacement.

Quantitative Data & Quality Control

To ensure the integrity of the library, strict quality control metrics must be observed. The table below summarizes the expected quantitative parameters when utilizing 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine across both platforms.

ParameterDEL Reductive AminationSPOS SN​Ar Displacement
Typical Conversion Yield > 85% (by LC-MS of DNA conjugate)> 95% (by LC-MS post-cleavage)
Reaction Solvent System H2​O / MeOH / DMSO (Aqueous Buffer)Anhydrous DMA or NMP
Optimal Temperature 25 °C60 - 80 °C
Purity (Post-Processing) > 90% DNA Recovery> 85% (Crude small molecule)
Key Reagents pic- BH3​ or NaBH3​CN , TEAA BufferDIPEA, Polystyrene Resin
Primary Analytical Method UPLC-MS (Oligonucleotide mode)RP-HPLC-MS (Small molecule mode)

References

  • Matrix Scientific. "1-(3-Chloro-4-propoxyphenyl)-ethylamine | Matrix Scientific: CAS No: 752924-30-4".
  • Malone, M. L., & Paegel, B. M. "DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions". PubMed Central (PMC).
  • X-Chem Pharmaceuticals. "Discovery of a potent BTK inhibitor with a novel binding mode using parallel selections with a DNA-encoded chemical library". decltechnology.com.
  • Neri, D., & Lerner, R. A.
  • Buckman, B. O., et al. "Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine

Welcome to the technical support center for the synthesis of 1-(3-chloro-4-propoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-chloro-4-propoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important amine intermediate. Here, we will delve into the common synthetic routes, address potential challenges, and offer field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 1-(3-chloro-4-propoxyphenyl)ethan-1-amine?

A1: The two most common and effective methods for synthesizing 1-(3-chloro-4-propoxyphenyl)ethan-1-amine are through the reductive amination of the corresponding ketone, 3-chloro-4-propoxyacetophenone, and via the Leuckart-Wallach reaction.

  • Reductive Amination: This is a versatile and widely used method that involves the reaction of a carbonyl group with an amine to form an intermediate imine, which is then reduced to the desired amine. This can often be performed as a one-pot synthesis.

  • Leuckart-Wallach Reaction: This classical method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert ketones or aldehydes to amines.[1] It is a cost-effective method but typically requires high reaction temperatures.[2]

Q2: How can I synthesize the starting material, 3-chloro-4-propoxyacetophenone?

A2: The precursor ketone, 3-chloro-4-propoxyacetophenone, can be synthesized via a Friedel-Crafts acylation of 2-chloro-1-propoxybenzene.[3] Alternatively, a Fries rearrangement of 4-propoxyphenyl acetate followed by chlorination can be employed.[4] The Friedel-Crafts approach is generally more direct.

Q3: What are the main advantages of reductive amination over the Leuckart-Wallach reaction for this synthesis?

A3: Reductive amination generally offers milder reaction conditions, higher selectivity, and avoids the formation of N-formylated byproducts that are characteristic of the Leuckart-Wallach reaction.[2] The use of specific reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) allows for the selective reduction of the imine intermediate in the presence of the starting ketone.[5]

Q4: Are there any significant safety concerns with the reagents used in these syntheses?

A4: Yes, several reagents require careful handling.

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with acids.[6][7] It is crucial to work in a well-ventilated fume hood and quench the reaction carefully.

  • Ammonium formate: When heated, it can decompose and release ammonia and formic acid.[8] The reaction should be conducted in a well-ventilated area.

  • Lewis acids (e.g., AlCl₃) used in Friedel-Crafts reactions: These are moisture-sensitive and can react violently with water.[9]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).[10][11]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1-(3-chloro-4-propoxyphenyl)ethan-1-amine, presented in a question-and-answer format.

Issue 1: Low Yield in Reductive Amination

Q: I am consistently obtaining a low yield of the target amine via reductive amination. What are the likely causes and how can I improve it?

A: Low yields in reductive amination can stem from several factors, primarily related to imine formation and the reduction step. Here is a systematic approach to troubleshooting:

1. Inefficient Imine Formation:

The equilibrium between the ketone and ammonia to form the imine is a critical step.

  • pH Control: The optimal pH for imine formation is typically between 4 and 6.[12] A slightly acidic medium catalyzes the dehydration step. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

  • Water Removal: The formation of the imine releases water, and the reaction is reversible.[12]

    • Solution: While not always necessary in one-pot reductive aminations with reagents like NaBH₃CN, if you suspect poor imine formation, conducting the reaction in the presence of a dehydrating agent like molecular sieves can be beneficial.

2. Incomplete Reduction:
  • Reducing Agent Activity: Ensure your reducing agent is fresh and has not been degraded by moisture, especially if using sodium triacetoxyborohydride.[12]

    • Solution: Use a freshly opened bottle of the reducing agent or one that has been stored properly in a desiccator.

  • Stoichiometry: An insufficient amount of the reducing agent will lead to an incomplete reaction.

    • Solution: Use a stoichiometric excess (typically 1.5 to 2.0 equivalents) of the reducing agent to drive the reaction to completion.[12]

3. Competing Side Reactions:
  • Reduction of the Ketone: The starting ketone can be reduced to the corresponding alcohol by less selective reducing agents.

    • Solution: Use a reducing agent that is selective for the iminium ion over the carbonyl group, such as NaBH₃CN or NaBH(OAc)₃.[13] Sodium borohydride (NaBH₄) is less selective and can lead to more of the alcohol byproduct.[14]

Issue 2: Formation of N-formylated Byproduct in Leuckart-Wallach Reaction

Q: After performing the Leuckart-Wallach reaction, I have a significant amount of an N-formylated byproduct. How can I convert this to the desired primary amine?

A: The formation of an N-formyl derivative is a characteristic of the Leuckart-Wallach reaction.[2] This intermediate must be hydrolyzed to yield the final primary amine.

  • Incomplete Hydrolysis: The most common reason for the presence of the N-formylated byproduct is incomplete hydrolysis.

    • Solution: After the initial reaction with ammonium formate, the N-formyl intermediate needs to be hydrolyzed, typically by refluxing with an acid, such as hydrochloric acid.[15][16] Ensure the hydrolysis is carried out for a sufficient duration (several hours) to drive the reaction to completion.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure sample of 1-(3-chloro-4-propoxyphenyl)ethan-1-amine. What purification strategies do you recommend?

A: Purification of the target amine can be challenging due to the presence of unreacted starting materials and side products. A combination of extraction and crystallization or chromatography is often effective.

1. Acid-Base Extraction:

This is a fundamental technique for separating amines from neutral or acidic impurities.

  • Procedure:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH > 10) by adding a base such as sodium hydroxide (NaOH). This will deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Extract the now basic aqueous layer with a fresh organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

2. Crystallization:

If the amine is a solid, recrystallization is an excellent method for purification. The hydrochloride salt of the amine often forms well-defined crystals.

  • Procedure:

    • After acid-base extraction, you can isolate the amine as its hydrochloride salt by bubbling HCl gas through the final organic solution or by adding a solution of HCl in a solvent like isopropanol or ether.

    • Filter the precipitated salt and recrystallize it from a suitable solvent system (e.g., ethanol/ether, methanol/ether).

3. Column Chromatography:

For difficult separations, column chromatography can be employed.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective. A small amount of a basic modifier like triethylamine (e.g., 1%) can be added to the mobile phase to prevent the amine from tailing on the silica gel.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine via Reductive Amination

This one-pot procedure is generally preferred for its milder conditions and higher selectivity.

Materials:

  • 3-chloro-4-propoxyacetophenone

  • Ammonium acetate

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-chloro-4-propoxyacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the pH is ~2 to decompose the excess NaBH₃CN (perform in a fume hood as HCN gas may be evolved).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Make the aqueous residue basic (pH > 10) with 2M NaOH.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the crude product by column chromatography or by forming the hydrochloride salt and recrystallizing.

Protocol 2: Synthesis via Leuckart-Wallach Reaction

This is a more classical and cost-effective method.

Materials:

  • 3-chloro-4-propoxyacetophenone

  • Ammonium formate

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 3-chloro-4-propoxyacetophenone (1.0 eq) and ammonium formate (5-10 eq).

  • Heat the mixture to 160-180 °C for 4-6 hours. The reaction mixture will become a melt.

  • Cool the reaction mixture to room temperature.

  • Add concentrated hydrochloric acid and reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine.

  • Cool the mixture and make it basic (pH > 10) with a concentrated NaOH solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in the reductive amination protocol.

Data Presentation

ParameterReductive AminationLeuckart-Wallach Reaction
Nitrogen Source Ammonium acetate/AmmoniaAmmonium formate/Formamide
Reducing Agent Sodium cyanoborohydrideFormic acid (from ammonium formate)
Temperature 0 °C to Room Temperature160-180 °C
Key Intermediate Imine/Iminium ionN-formyl amine
Common Byproducts Alcohol from ketone reductionN-formylated amine (if hydrolysis is incomplete)
Typical Yields 60-85%50-75%

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reaction One-Pot Reaction Ketone 3-Chloro-4-propoxy- acetophenone Imine Imine Intermediate Ketone->Imine Imine Formation (pH 4-6) Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Imine Amine 1-(3-Chloro-4-propoxy- phenyl)ethan-1-amine Imine->Amine Reduction ReducingAgent NaBH₃CN ReducingAgent->Amine Purification Acid-Base Extraction & Crystallization/Chromatography Amine->Purification Work-up & Purification

Caption: Workflow for the one-pot reductive amination synthesis.

Leuckart-Wallach Reaction Workflow

Leuckart_Wallach_Workflow cluster_reaction High-Temperature Reaction Ketone 3-Chloro-4-propoxy- acetophenone FormylAmine N-Formyl Intermediate Ketone->FormylAmine 160-180 °C AmmoniumFormate Ammonium Formate AmmoniumFormate->FormylAmine Amine 1-(3-Chloro-4-propoxy- phenyl)ethan-1-amine FormylAmine->Amine Hydrolysis AcidHydrolysis HCl, Reflux AcidHydrolysis->Amine Purification Acid-Base Extraction & Crystallization/Chromatography Amine->Purification Work-up & Purification

Caption: Workflow for the Leuckart-Wallach synthesis pathway.

References

  • Novelli, A. (1938). Secondary Amines by the Leuckart Synthesis. Journal of the American Chemical Society, 60(3), 575-576. Available at: [Link]

  • Reductive amination. In Wikipedia. Retrieved March 13, 2026, from [Link]

  • The Ohio State University. (n.d.). Sodium Cyanoborohydride SOP. Retrieved from [Link]

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Available at: [Link]

  • Fries rearrangement. In Wikipedia. Retrieved March 13, 2026, from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Friedel–Crafts reaction. In Wikipedia. Retrieved March 13, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxyacetophenone. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved from [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046-1049. Available at: [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • Zhang, Y., & Li, W. (2006). Preparation of Aliphatic Amines by the Leuckart Reaction. Organic Preparations and Procedures International, 38(2), 207-211. Available at: [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Fujii, S., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Beilstein Journal of Organic Chemistry, 19, 1234–1240. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Leuckart reaction. In Wikipedia. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Forum discussion]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 294. Available at: [Link]

  • ResearchGate. (n.d.). Protocols and tips in protein purification F2. Available at: [Link]

  • ResearchGate. (2025, April 14). 3-Chloropropiophenone. Available at: [Link]

  • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride: Your Ideal Chemical Solution. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-chloro-4-fluorophenyl)ethan-1-amine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation Pathway Analysis of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine. This guide provides in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to support your experimental work. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to anticipate and resolve challenges in your degradation studies.

Overview of Potential Degradation Pathways

1-(3-Chloro-4-propoxyphenyl)ethan-1-amine possesses several functional groups that are susceptible to degradation under various stress conditions. Understanding these potential liabilities is the first step in designing robust stability studies and developing stability-indicating analytical methods.[1][2] The primary sites for degradation are the primary amine, the propoxy ether linkage, and the substituted aromatic ring.

The primary amine group is particularly susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.[1][3] The ether linkage could undergo hydrolysis under acidic conditions, although this is generally less facile than other pathways. The overall molecule may be sensitive to heat and light, leading to a variety of breakdown products.

G cluster_0 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine cluster_1 Degradation Pathways cluster_2 Potential Degradation Products Parent 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine Oxidation Oxidative Degradation Parent->Oxidation H₂O₂ Hydrolysis Hydrolytic Cleavage Parent->Hydrolysis Acid/Base Thermal Thermal Degradation Parent->Thermal Heat Photolysis Photolytic Degradation Parent->Photolysis UV/Vis Light N_Oxide N-Oxide derivative Oxidation->N_Oxide Hydroxylamine Hydroxylamine derivative Oxidation->Hydroxylamine Ketone 1-(3-Chloro-4-propoxyphenyl)ethan-1-one (Oxidative Deamination) Oxidation->Ketone Phenol 1-(3-Chloro-4-hydroxyphenyl)ethan-1-amine (Ether Cleavage) Hydrolysis->Phenol Ring_Products Ring-opened or modified products Thermal->Ring_Products Photolysis->Ring_Products

Caption: Predicted degradation pathways for 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine.

Frequently Asked Questions (FAQs)

Q1: Why are degradation studies for 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine crucial in drug development?

A1: Degradation studies are a regulatory requirement and a fundamental component of pharmaceutical development.[3][4] They help to:

  • Identify potential degradation products: This is critical for assessing the safety and toxicity of the drug product over its shelf life.[2]

  • Establish degradation pathways: Understanding how the molecule degrades helps in developing stable formulations and selecting appropriate packaging and storage conditions.[1][5]

  • Develop and validate stability-indicating analytical methods: These methods must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring that the measurements are accurate and reliable.[1]

Q2: What is a forced degradation study and why is it necessary for this compound?

A2: A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, humidity, strong acids/bases, oxidizing agents, and intense light).[1][3] For a new molecule like 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine, where degradation pathways are not well-characterized, these studies are essential to rapidly identify the likely degradation products and the intrinsic stability of the molecule.[1][5] This information is invaluable for early-stage formulation and analytical method development.

Q3: What is the target degradation level in a forced degradation study?

A3: The generally accepted range for degradation in forced studies is 5-20% of the active pharmaceutical ingredient.[4] Degradation below 5% may not generate sufficient quantities of degradation products for reliable detection and characterization. Conversely, degradation above 20% can lead to the formation of secondary or tertiary degradation products that may not be relevant under normal storage conditions, making the degradation pathway analysis unnecessarily complex.[4]

Q4: Given the primary amine, should I be concerned about reactions with excipients?

A4: Yes, primary amines can be reactive towards certain excipients, particularly those with carbonyl groups like lactose, under conditions of heat and humidity. This can lead to Maillard reactions, resulting in discoloration and the formation of complex degradation products.[3] It is advisable to conduct compatibility studies with your chosen excipients early in the formulation development process.

Experimental Protocols: Forced Degradation Studies

The following are starting-point protocols for conducting forced degradation studies on 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine. The concentrations of stressors and duration of exposure should be adjusted to achieve the target degradation of 5-20%.

G cluster_workflow Forced Degradation Workflow cluster_analysis Analysis Phase Start Prepare Stock Solution of API in a suitable solvent (e.g., Methanol/Water) Stress Aliquot and subject to various stress conditions Start->Stress Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stress->Hydrolysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Stress->Thermal Photolytic Photolytic (ICH Q1B conditions) Stress->Photolytic Sampling Sample at time points (e.g., 2, 4, 8, 24h) Hydrolysis->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Quench Neutralize/Quench reaction Sampling->Quench Analysis Analyze by LC-MS/MS Quench->Analysis

Caption: General workflow for forced degradation studies.

Acid/Base Hydrolysis
  • Objective: To assess susceptibility to hydrolytic cleavage.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N.

    • For base hydrolysis, add an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the acid sample with an equivalent amount of NaOH, and the base sample with an equivalent amount of HCl.

    • Analyze by a suitable stability-indicating method (e.g., LC-MS/MS).

Oxidative Degradation
  • Objective: To evaluate susceptibility to oxidation, particularly at the primary amine.[3]

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound.

    • Add hydrogen peroxide to a final concentration of 3%.[2]

    • Keep the solution at room temperature and protect from light.

    • Sample at various time points (e.g., 2, 8, 24 hours).

    • Analyze the samples directly.

Thermal Degradation
  • Objective: To assess the impact of heat on the compound's stability.

  • Protocol:

    • Expose the solid compound to dry heat at 80°C.

    • Separately, prepare a 1 mg/mL solution of the compound and expose it to 80°C.

    • Sample the solid and solution at different time points (e.g., 1, 3, 7 days).

    • For the solid sample, dissolve in a suitable solvent before analysis.

Photolytic Degradation
  • Objective: To determine the compound's sensitivity to light.

  • Protocol:

    • Expose both the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

    • Analyze the samples after the exposure period.

Troubleshooting Guide: Analytical Challenges

Q: My chromatographic peaks for the parent compound are tailing. What could be the cause?

A: Peak tailing for amines is a common issue in reverse-phase HPLC. The primary causes are:

  • Secondary Silanol Interactions: The basic amine can interact with acidic silanol groups on the silica-based column packing, leading to tailing.

    • Solution 1 (Mobile Phase): Add a competing base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to protonate the amine and minimize silanol interactions. Alternatively, use a small amount of triethylamine (TEA) to block the silanol groups.

    • Solution 2 (Column Choice): Use a column with end-capping or a modern hybrid-silica column designed for good peak shape with basic compounds.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[6]

Q: I am seeing unexpected fragments in my mass spectrometry data, even for the unstressed sample. Why?

A: Substituted phenylethylamines can undergo in-source collision-induced dissociation (CID) during electrospray ionization (ESI).[7] This means the molecule can fragment in the ion source before it reaches the mass analyzer.

  • Troubleshooting:

    • Optimize Source Conditions: Reduce the fragmentor or capillary exit voltage in your MS source settings. This will decrease the energy applied to the ions as they enter the mass spectrometer, minimizing in-source fragmentation.

    • Confirm with MS/MS: Compare the "in-source" fragments with those generated in a true MS/MS experiment (collision cell). If they match, it confirms the fragmentation pathway. This can be useful for structural elucidation of degradants.[7]

Q: My sample recovery after liquid-liquid extraction (LLE) is low and inconsistent. How can I improve this?

A: The recovery of amines in LLE is highly dependent on the pH of the aqueous phase.

  • Troubleshooting:

    • pH Adjustment: The amine group has a pKa (predicted to be around 9-10). To extract it into an organic solvent (like ethyl acetate or dichloromethane), the aqueous phase must be basified to a pH at least 2 units above the pKa to ensure the amine is in its neutral, unprotonated form.

    • Solvent Choice: Ensure the organic solvent has appropriate polarity to extract your compound.[8]

    • Alternative Extraction: Consider solid-phase extraction (SPE) with a mixed-mode or polymer-based sorbent, which can offer more consistent and higher recoveries for amines from complex matrices.

Q: I'm having trouble achieving the target 5-20% degradation. It's either too little or the compound degrades completely. What should I do?

A: This requires a systematic adjustment of stress conditions.

  • For too little degradation:

    • Increase the concentration of the stressor (e.g., from 0.1 N HCl to 1 N HCl).

    • Increase the temperature (e.g., from 60°C to 80°C).

    • Extend the exposure time.

  • For complete degradation:

    • Decrease the concentration of the stressor.

    • Lower the temperature.

    • Sample at much earlier time points (e.g., 15, 30, 60 minutes).

    • It's a process of bracketing the right conditions. Start with mild conditions and increase the stress incrementally.

Summary of Potential Degradation Products

The following table summarizes potential degradation products that could be formed, which can guide the interpretation of your analytical data, particularly from LC-MS.

Degradation Pathway Potential Product Plausible Molecular Weight Change Notes
Oxidation N-Oxide+16A common metabolite for amines.
Oxidation Hydroxylamine+16Another potential oxidation product.
Oxidative Deamination 1-(3-Chloro-4-propoxyphenyl)ethan-1-one-1Loss of NH₂ and gain of =O.
Hydrolysis 1-(3-Chloro-4-hydroxyphenyl)ethan-1-amine-42Cleavage of the propoxy group (loss of C₃H₆).
Dealkylation 1-(3-Chloro-4-propoxyphenyl)ethylamine-14Loss of the ethyl group's methyl. Unlikely as a primary pathway.

References

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016).
  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
  • Anonymous. Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • BenchChem. Common side reactions in the synthesis of substituted phenylethylamines. (2025).
  • PubMed. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021).
  • Anonymous. III Analytical Methods.
  • BenchChem. Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. (2025).

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Amine Synthesis

Welcome to the Advanced Amine Synthesis Technical Support Center. Carbon-nitrogen (C-N) bond formation is a cornerstone of pharmaceutical synthesis, with reductive amination and Buchwald-Hartwig cross-coupling ranking am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amine Synthesis Technical Support Center. Carbon-nitrogen (C-N) bond formation is a cornerstone of pharmaceutical synthesis, with reductive amination and Buchwald-Hartwig cross-coupling ranking among the most frequently utilized reactions in drug development[1]. However, these processes are notoriously prone to byproduct formation, including over-alkylation, competitive carbonyl reduction, and hydrodehalogenation[2][3].

As a Senior Application Scientist, I have designed this guide to provide researchers with mechanistic insights, diagnostic workflows, and self-validating protocols to achieve high chemoselectivity and eliminate runaway side reactions.

Diagnostic Workflow for Amine Byproducts

Before diving into specific protocols, use the following diagnostic logic tree to identify the root cause of your byproduct formation and select the appropriate mitigation strategy.

AmineTroubleshooting Start Amine Synthesis Byproduct Detected RA Reductive Amination Start->RA BH Buchwald-Hartwig Start->BH DA Direct Alkylation Start->DA RA_Issue1 Over-alkylation RA->RA_Issue1 RA_Issue2 Alcohol Formation RA->RA_Issue2 BH_Issue1 Hydrodehalogenation BH->BH_Issue1 BH_Issue2 Catalyst Death (Pd Black) BH->BH_Issue2 DA_Issue1 Polyalkylation DA->DA_Issue1 RA_Sol1 Use Ti(i-PrO)4 or NaBH(OAc)3 RA_Issue1->RA_Sol1 RA_Sol2 Pre-form Imine before Reduction RA_Issue2->RA_Sol2 BH_Sol1 Use Bulky Ligands (e.g., BINAP, XPhos) BH_Issue1->BH_Sol1 BH_Sol2 Rigorous Degassing & Anhydrous Solvents BH_Issue2->BH_Sol2 DA_Sol1 Switch to Reductive Amination DA_Issue1->DA_Sol1

Diagnostic workflow for troubleshooting common amine synthesis byproducts.

Section 1: Reductive Amination (RA)

Causality & Mechanism

Reductive amination involves the condensation of an amine with a carbonyl compound to form an imine or iminium intermediate, followed by in situ reduction[4][5]. The most notorious byproduct is the over-alkylated amine . This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly added alkyl group[6].

Another frequent issue is the premature reduction of the aldehyde/ketone to an alcohol . This is a kinetic issue: it happens when the reducing agent attacks the carbonyl faster than the amine can condense with it to form the imine[7].

Troubleshooting Q&A

Q: How can I prevent the over-alkylation of primary amines during reductive amination? A: The key is to control the reduction rate and stabilize the intermediate. Using milder, chemoselective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) in weakly acidic conditions (e.g., acetic acid) favors the reduction of the iminium ion over the unreacted carbonyl[5]. For highly sensitive substrates, employing Titanium(IV) isopropoxide (Ti(i-PrO)₄) to pre-form a transient, sterically hindered titanium-imine complex before adding NaBH₄ exclusively yields secondary amines without over-alkylation[8].

Q: My reaction yields a significant amount of alcohol byproduct. How do I fix this? A: Alcohol formation indicates that your reducing agent is acting prematurely. To resolve this, adopt a two-step (indirect) reductive amination protocol: allow the amine and carbonyl to stir in an anhydrous aprotic solvent (like 1,2-dichloroethane or THF) for 1-2 hours to ensure complete imine formation before introducing the reducing agent[9]. Azeotropic drying or the addition of molecular sieves can also drive the condensation equilibrium forward[2].

Self-Validating Protocol: Chemoselective Mono-N-Alkylation of Primary Amines

Validation Checkpoint: This system is self-validating if TLC/LC-MS monitoring shows the complete disappearance of the primary amine without the emergence of a tertiary amine mass peak prior to workup.

  • Imine Formation: To a flame-dried round-bottom flask, add the primary amine (1.0 eq.) and carbonyl compound (1.0 eq.) in anhydrous THF.

  • Titanium Activation: Add Ti(i-PrO)₄ (1.25 eq.) dropwise at room temperature. Stir for 10-12 hours under an inert argon atmosphere. Causality: The titanium acts as a Lewis acid to drive condensation and forms a bulky intermediate that sterically blocks a second alkylation event[8].

  • Reduction: Cool the mixture to 0 °C and carefully add absolute ethanol, followed by NaBH₄ (1.5 eq.) portion-wise[8].

  • Workup: Stir for an additional 2 hours at room temperature. Quench with water, filter the resulting TiO₂ precipitate through a Celite pad, and extract the pure secondary amine[8].

Section 2: Buchwald-Hartwig Cross-Coupling

Causality & Mechanism

The Buchwald-Hartwig reaction couples amines with aryl halides using a palladium catalyst[3]. A major unproductive side reaction is hydrodehalogenation (yielding a dehalogenated arene and an imine). This occurs when the intermediate palladium-amide complex undergoes β-hydride elimination faster than the desired reductive elimination[3][10].

Troubleshooting Q&A

Q: I am observing significant hydrodehalogenation of my aryl chloride. How can I favor the amination product? A: β-hydride elimination competes directly with reductive elimination. To suppress it, use sterically bulky, electron-rich bidentate phosphine ligands (such as BINAP, DPPF, or BrettPhos)[3][11]. These ligands increase the steric bulk around the palladium center, forcing the aryl and amine groups closer together and accelerating the reductive elimination step. Additionally, lowering the reaction temperature or switching to a weaker, less sterically hindered base can disfavor the β-hydride elimination pathway[10].

Q: The reaction mixture turns black shortly after heating, and the yield is extremely low. What happened? A: The formation of a fine black precipitate (palladium black) indicates catastrophic catalyst decomposition[10]. This is often caused by oxygen ingress, moisture, or an incompatible ligand failing to stabilize the Pd(0) species. Ensure all solvents are rigorously anhydrous and degassed (e.g., via freeze-pump-thaw or sparging with argon) and that the reaction is assembled using standard Schlenk techniques[10].

Self-Validating Protocol: Buchwald-Hartwig Cross-Coupling

Validation Checkpoint: The absence of palladium black precipitation and the presence of a single product peak on GC-MS confirm catalyst stability and successful reductive elimination.

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (1 mol%), and a bulky ligand like XPhos (2.4 mol%)[10].

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.4 mmol)[10]. Causality: Strong bases facilitate the deprotonation of the amine binding to the Pd complex. If the substrate is base-sensitive, substitute with Cs₂CO₃.

  • Solvent & Heating: Inject 5 mL of rigorously degassed, anhydrous toluene. Seal the flask and heat to 80-110 °C with vigorous stirring[10].

  • Monitoring & Isolation: Monitor via GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite to remove palladium residues before column chromatography[10].

Section 3: Direct Alkylation (Nucleophilic Substitution)

Causality & Mechanism

Direct alkylation of amines with alkyl halides via SN2 mechanisms almost always leads to a complex mixture of primary, secondary, tertiary, and quaternary ammonium salts. This "runaway" reaction is driven by the fact that each successive alkylation increases the electron density on the nitrogen, making the byproduct more nucleophilic than the starting material[6].

Troubleshooting Q&A

Q: Is there any way to achieve mono-alkylation using direct alkylation with alkyl halides? A: It is exceptionally difficult to achieve high selectivity for mono-alkylation via direct substitution. While using a massive excess of the starting amine or employing highly sterically hindered primary alkyl halides can slightly improve ratios, the most robust, field-proven solution is to abandon direct alkylation entirely and switch to reductive amination[6].

Quantitative Data Summary

The following table summarizes the quantitative impact of the troubleshooting strategies discussed above, providing a clear comparison of mitigation techniques against common byproducts.

Reaction TypePrimary ByproductMechanistic CausalityMitigation StrategyTypical Quantitative Improvement
Reductive Amination Over-alkylation (Tertiary Amines)Product amine is more nucleophilic than starting primary amine.Use Ti(i-PrO)₄ to pre-form complex; Use NaBH(OAc)₃.Up to >95% selectivity for secondary amine[8].
Reductive Amination Alcohol FormationReducing agent attacks carbonyl before imine condensation.Two-step protocol: pre-form imine for 1-2h before adding reductant.Reduces alcohol byproduct to <5%[9].
Buchwald-Hartwig Hydrodehalogenationβ-hydride elimination outcompetes reductive elimination.Employ bulky bidentate ligands (BINAP, XPhos); Lower temperature.Increases amination yield by 40-60%[3][10].
Direct Alkylation Polyalkylation (Quaternary Salts)Runaway nucleophilic substitution due to increasing electron density.Switch to reductive amination; Avoid direct alkyl halides.Eliminates polyalkylation entirely[6].

References

  • Title: Reductive Amination - Wordpress (ACS Green Chemistry Institute)
  • Source: wikipedia.
  • Source: stackexchange.
  • Source: acs.
  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.
  • Source: wikipedia.
  • Source: organic-chemistry.
  • Source: benchchem.
  • Source: lib4ri.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak shape distortions when analyzing 1-(3-Chloro-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak shape distortions when analyzing 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine .

Because this analyte features a highly basic primary aliphatic amine coupled with a lipophilic aromatic backbone, it is notoriously susceptible to secondary retention mechanisms. This guide bypasses generic advice to provide a mechanistic understanding of the problem, self-validating diagnostic protocols, and targeted physicochemical solutions.

Part 1: Diagnostic Workflow

Before altering your mobile phase or swapping columns, you must determine whether the tailing is a physical system artifact or a chemical interaction.

DiagnosticWorkflow Start Observe Peak Tailing for Target Amine InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckNeutral Does the neutral marker tail? InjectNeutral->CheckNeutral Physical Physical Issue: Dead Volume or Column Void CheckNeutral->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions CheckNeutral->Chemical No FixPhysical Check PEEK fittings, reduce tubing ID Physical->FixPhysical FixChemical Adjust pH (<3 or >10), or add TFA/TEA Chemical->FixChemical

Diagnostic workflow to differentiate between physical and chemical causes of peak tailing.

Self-Validating Protocol: System Dispersion vs. Chemistry Check

To establish trustworthiness in your troubleshooting, you must isolate the variable.

  • Prepare a Test Mix: Combine 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine (100 µg/mL) and a neutral marker like Toluene (50 µg/mL) in your initial mobile phase.

  • Inject and Analyze: Inject 1 µL of the test mix onto your current method.

  • Calculate Symmetry: Measure the USP Tailing Factor ( Tf​ ) for both peaks.

  • Evaluate Causality: Neutral compounds do not possess a charge and cannot undergo acid-base or ion-exchange interactions[1]. If Toluene exhibits a Tf​>1.2 , the issue is physical—likely extra-column dead volume, poorly seated PEEK fittings, or a void at the column head[2]. If Toluene elutes symmetrically but the basic amine tails, the root cause is a chemical secondary interaction[1].

Part 2: Chemical Troubleshooting FAQs

Q1: Why does 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine exhibit severe peak tailing at neutral or mid-pH? The causality lies in the conflicting pKa values of your analyte and the stationary phase. Your compound contains a primary aliphatic amine, which is highly basic (pKa ~9–10). At a mid-pH (e.g., pH 5–7), this amine is fully protonated and carries a positive charge ( −NH3+​ ). Simultaneously, traditional silica-based reversed-phase columns (C18) contain residual silanol groups ( Si-OH ). These silanols act as Brønsted acids with a pKa of approximately 4 to 5[3]. At mid-pH, these silanols deprotonate, becoming negatively charged ( Si-O− ). The resulting cation-exchange (ionic interaction) between the protonated amine and the ionized silanols is highly energetic and saturable, causing the analyte to desorb slowly and creating a long trailing edge[2][4].

Q2: What is the optimal mobile phase strategy to resolve this chemical tailing? You must break the ionic interaction by neutralizing one of the two participants.

  • Strategy A (Low pH & Ion-Pairing): Operating at a pH ≤3.0 ensures that the residual silanol groups are fully protonated and neutral ( Si-OH ), effectively shutting down the cation-exchange mechanism[5].

  • Why TFA over Formic Acid? Formic acid (0.1%) only drops the aqueous pH to ~2.7, which may leave highly acidic, metal-contaminated silanols partially ionized. Trifluoroacetic acid (0.1% TFA) drops the pH to ~2.0, neutralizing the vast majority of silanols. Furthermore, the trifluoroacetate anion acts as a strong ion-pairing reagent, shielding the positively charged amine and increasing its hydrophobicity, leading to drastically sharper peaks[4].

Q3: Which stationary phase chemistry is best suited for this lipophilic amine? Avoid older "Type A" silica columns. You must use high-purity, metal-free "Type B" silica columns that are fully end-capped. End-capping reagents (like trimethylchlorosilane) react with residual silanols to sterically block access[5]. Alternatively, polar-embedded columns (e.g., featuring an internal amide or ether group) provide a shielding layer of water at the silica surface, preventing basic analytes from reaching the underlying silanols[6].

Part 3: Mechanistic Pathway & Quantitative Data

SilanolMechanism cluster_problem Problem: Mid-pH (5-7) cluster_solution Solution: Low pH + TFA Amine Protonated Amine (NH3+) Interaction Cation Exchange Interaction Amine->Interaction Silanol Ionized Silanol (Si-O⁻) Silanol->Interaction Tailing Severe Peak Tailing Interaction->Tailing LowPH Low pH (< 3.0) Tailing->LowPH Optimize Method NeutralSilanol Neutral Silanol (Si-OH) LowPH->NeutralSilanol Protonates TFA TFA (0.1%) IonPair Ion-Paired Amine (Neutralized Charge) TFA->IonPair Shields Symmetry Symmetrical Peak NeutralSilanol->Symmetry IonPair->Symmetry

Mechanism of secondary silanol interactions causing peak tailing and chemical mitigation.

Quantitative Comparison of Mobile Phase Modifiers

The following table summarizes the expected impact of various mobile phase additives on the USP Tailing Factor ( Tf​ ) for basic amines like 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine.

Mobile Phase ModifierMechanism of ActionTypical pHExpected USP Tailing Factor ( Tf​ )
None (Water/ACN) Uncontrolled ion exchange6.0 - 7.0> 2.5 (Severe Tailing)
0.1% Formic Acid Weak acidification~2.71.5 - 2.0 (Moderate Tailing)
0.1% TFA Strong acidification & Ion-pairing~2.01.0 - 1.2 (Excellent Symmetry)
10 mM Amm. Bicarbonate High pH deprotonation of amine~10.51.0 - 1.1 (Excellent Symmetry)*
0.1% Triethylamine (TEA) Competing base (Silanol blocker)~6.51.2 - 1.4 (Good Symmetry)

*Note: High pH methods require specialized hybrid-silica columns designed to withstand alkaline degradation.

Part 4: Step-by-Step Method Optimization Protocol

To reliably eliminate chemical tailing for 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine, execute the following validated low-pH ion-pairing methodology:

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v). Mix thoroughly. The pH should measure approximately 2.0.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

Step 2: Column Selection & Equilibration

  • Install a fully end-capped, high-purity Type B silica C18 column (e.g., Agilent Eclipse Plus, Waters XSelect, or Phenomenex Kinetex)[1][2].

  • Flush the system with 95% A / 5% B at your target flow rate for a minimum of 10 column volumes to ensure the stationary phase is fully protonated and the ion-pairing equilibrium is established.

Step 3: System Plumbing Verification

  • Ensure all post-injector tubing utilizes 0.005" ID PEEK or stainless steel to minimize extra-column volume[6].

  • Verify that all fittings are bottomed out in their respective ports to prevent dead-volume voids[2].

Step 4: Execution & Evaluation

  • Inject 1–5 µL of the sample (ensure the sample diluent matches the initial mobile phase strength to prevent solvent mismatch).

  • Run a standard gradient (e.g., 5% B to 95% B over 10 minutes).

  • Calculate the USP Tailing Factor at 5% peak height ( W0.05​/2f ). The combination of suppressed silanol ionization and TFA ion-pairing should yield a Tf​≤1.2 [4].

References

  • Waters Corporation.Troubleshooting Peak Shape Problems in HPLC.
  • Axion Labs.HPLC Peak Tailing.
  • Phenomenex.How to Reduce Peak Tailing in HPLC?
  • LCGC International.But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
  • Chrom Tech, Inc.What Causes Peak Tailing in HPLC?
  • Waters Corporation.Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing kinetic and chemoselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing kinetic and chemoselectivity bottlenecks during the synthesis of 1-(3-chloro-4-propoxyphenyl)ethan-1-amine.

This target molecule is synthesized via the reductive amination of 1-(3-chloro-4-propoxyphenyl)ethan-1-one. Because the starting material is a sterically hindered, halogenated acetophenone derivative, it presents unique challenges that standard reductive amination protocols cannot resolve efficiently.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is the reaction rate of my reductive amination so sluggish compared to standard benzylamine syntheses? A: The starting material is an acetophenone derivative. Ketones are inherently less reactive than aldehydes due to increased steric hindrance around the carbonyl carbon. Furthermore, the electron-donating nature of the 4-propoxy group (via resonance) decreases the electrophilicity of the carbonyl carbon. This raises the activation energy for the initial nucleophilic attack by ammonia, making the formation of the hemiaminal—and subsequently the imine—the rate-limiting step [1].

Q2: How can I dramatically accelerate the rate-limiting imine formation step? A: The condensation step must be accelerated by employing a strong, oxophilic Lewis acid. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the industry standard for this purpose [2]. Ti(OiPr)₄ coordinates to the carbonyl oxygen, pulling electron density away from the carbon and increasing its electrophilicity. Simultaneously, it acts as a highly effective water scavenger, driving the thermodynamic equilibrium strictly toward the imine intermediate.

Q3: My LC-MS shows a significant M-34 peak, indicating loss of the chlorine atom. How do I prevent this while maintaining a fast reaction rate? A: You are observing hydrodehalogenation, a notorious side reaction when using palladium on carbon (Pd/C) under hydrogen gas. Palladium readily undergoes oxidative addition into aryl C-Cl bonds, cleaving the halogen [4]. To prevent this, you must switch your reductive system: Use Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) in a one-pot, two-step sequence with Ti(OiPr)₄. These hydride sources provide rapid, chemoselective reduction of the activated iminium ion without reacting with the aryl chloride[1, 2]. If catalytic hydrogenation is strictly required for scale-up, substitute Pd/C with Platinum oxide (PtO₂) or use specialized Ruthenium complexes, which exhibit significantly lower rates of dehalogenation [3].

Q4: I am observing the formation of secondary amine byproducts (dimerization). How is this controlled? A: Dimerization occurs when the newly formed primary amine (1-(3-chloro-4-propoxyphenyl)ethan-1-amine) competes with your nitrogen source to attack unreacted ketone. To suppress this, maintain a high stoichiometric excess of the nitrogen source (e.g., 5–10 equivalents of methanolic ammonia) and ensure the reduction step is fast enough to trap the primary imine immediately upon formation.

Part 2: Quantitative Data - Catalyst & Reagent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the causal relationship between reagent selection, reaction kinetics, and product integrity.

Reagent SystemImine Formation RateReduction ChemoselectivityDehalogenation RiskTypical Yield
NH₃ + Pd/C + H₂ Slow (Uncatalyzed)Poor (Reduces C-Cl bond)High (>40%) < 40%
NH₃ + NaBH₃CN Slow (Uncatalyzed)Excellent (Imine specific)Low (<1%)45 - 55%
Ti(OiPr)₄ + NH₃ + Pd/C Fast (Lewis Acid)Poor (Reduces C-Cl bond)High (>40%) < 50%
Ti(OiPr)₄ + NH₃ + NaBH₃CN Fast (Lewis Acid) Excellent (Imine specific) Low (<1%) 85 - 95%

Part 3: Self-Validating Experimental Protocol

This methodology utilizes the Ti(OiPr)₄ / NaBH₃CN system to ensure rapid kinetics and zero dehalogenation[2]. The protocol is designed as a self-validating system: you do not proceed to the reduction phase until the intermediate is analytically confirmed, preventing reagent waste and complex byproduct mixtures.

Materials:

  • 1-(3-chloro-4-propoxyphenyl)ethan-1-one (1.0 eq, 10 mmol)

  • Ammonia solution (2.0 M in Methanol) (5.0 eq, 50 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq, 20 mmol)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 15 mmol)

Step-by-Step Workflow:

  • System Purging: Purge a dry, round-bottom flask with inert gas (N₂ or Argon).

  • Lewis Acid Activation: Dissolve the ketone (10 mmol) in the 2.0 M methanolic ammonia solution (25 mL). Immediately add Ti(OiPr)₄ (20 mmol) dropwise at room temperature. The solution will become slightly cloudy as titanium-ammonia complexes form.

  • Kinetic Condensation: Stir the reaction mixture at ambient temperature for 10–12 hours.

    • Self-Validation Checkpoint: Pull a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via LC-MS or TLC. Do not proceed until the ketone peak (m/z ~213 for [M+H]+) is completely consumed and replaced by the imine intermediate.

  • Chemoselective Reduction: Once imine formation is validated, cool the flask to 0 °C using an ice bath. Add NaBH₃CN (15 mmol) in small portions over 15 minutes to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to stir for an additional 4 hours at room temperature.

  • Workup & Titanium Precipitation: Quench the reaction by adding 10 mL of 1.0 M NaOH. Causality: The basic aqueous quench forcefully hydrolyzes the titanium species into an insoluble, granular white precipitate (TiO₂), effectively trapping the metal and preventing emulsion formation during extraction.

  • Isolation: Filter the suspension through a pad of Celite to remove TiO₂. Extract the filtrate with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure primary amine.

Part 4: Reaction Pathway & Troubleshooting Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting how the rate-limiting step is overcome and where the critical dehalogenation failure point occurs.

G K 1-(3-Chloro-4-propoxyphenyl) ethan-1-one Ti Ti(OiPr)₄ + NH₃ (Lewis Acid Activation) K->Ti Nucleophilic Attack Im Imine Intermediate (Rate-Limiting Step Overcome) Ti->Im Fast Condensation (-H₂O) NaBH NaBH₃CN or NaBH(OAc)₃ (Chemoselective Reduction) Im->NaBH Optimal Pathway Pd Pd/C + H₂ (Harsh Conditions) Im->Pd Incorrect Catalyst Prod 1-(3-Chloro-4-propoxyphenyl) ethan-1-amine NaBH->Prod High Yield (Intact C-Cl) Dehal Dehalogenated Byproduct (Loss of 3-Chloro Group) Pd->Dehal Hydrodehalogenation

Mechanistic pathway of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine synthesis and dehalogenation risk.

References

  • "Reductive Amination, and How It Works" - Master Organic Chemistry. Available at:[Link]

  • "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride" - Journal of Organic Chemistry (Semantic Scholar). Available at:[Link]

  • "The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst" - PMC / NIH. Available at:[Link]

  • "US10544087B2 - Process for the reductive amination of halogen-containing substrates" - Google Patents.
Optimization

1-(3-Chloro-4-propoxyphenyl)ethan-1-amine storage and stability issues

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine. It addresses common questions and troubleshooting sce...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine. It addresses common questions and troubleshooting scenarios related to the storage and stability of this chiral amine, drawing upon established principles for substituted phenylethylamines and best practices in pharmaceutical development.

I. Introduction to 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine: Stability Profile

1-(3-Chloro-4-propoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative.[1][2] Like many compounds in this class, its stability is influenced by environmental factors such as temperature, light, oxygen, and pH. As a chiral molecule, maintaining its enantiomeric purity is critical, particularly in pharmaceutical applications where different enantiomers can have varied pharmacological effects.[3][4]

This guide is designed to help you anticipate and address potential stability issues, ensuring the integrity of your experimental results.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: I observe a new, unexpected peak in my HPLC analysis after storing my sample for a short period. What could be the cause?

Answer:

An unexpected peak in your HPLC chromatogram often indicates the presence of a degradation product or an impurity. For a substituted phenethylamine like 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine, several factors could be at play:

  • Oxidative Degradation: The amine functional group is susceptible to oxidation, especially when exposed to air. This can lead to the formation of corresponding imines, oximes, or other oxidation byproducts.

  • Reaction with Incompatible Materials: Contact with strong acids, bases, or oxidizing agents can lead to chemical reactions and the formation of new compounds.[5]

  • Enantiomeric Instability (Racemization): If you are working with a single enantiomer, the appearance of a second peak corresponding to the other enantiomer could indicate racemization. This can sometimes be triggered by exposure to acidic or basic conditions, or elevated temperatures.[6]

Experimental Protocol: Investigating the Source of the Unexpected Peak

  • Characterize the New Peak:

    • Use a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to obtain the UV spectrum of the unknown peak. Compare it to the spectrum of your parent compound.

    • If available, use LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the unknown compound. This can provide clues about its structure and how it might have formed from your starting material.

  • Stress Testing:

    • Expose your compound to controlled stress conditions (e.g., elevated temperature, high humidity, UV light, acidic and basic conditions) for a defined period.

    • Analyze the stressed samples by HPLC to see if the unknown peak is generated or its intensity increases under any of these conditions. This will help identify the degradation pathway.

  • Review Storage and Handling Procedures:

    • Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place as recommended for similar compounds.[5][7][8]

    • Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

Question 2: My compound has developed a slight yellow discoloration after being stored in the lab. Is it still usable?

Answer:

A change in color, such as yellowing, is a common visual indicator of chemical degradation. For phenethylamines, this can be a sign of oxidation or polymerization. While a slight color change may not always mean the compound is unusable for all applications, it warrants further investigation to determine its purity.

Experimental Protocol: Assessing the Purity of a Discolored Sample

  • Purity Analysis:

    • Perform a quantitative purity analysis using a validated analytical method, such as HPLC with UV detection or GC-MS.

    • Compare the purity of the discolored sample to a fresh or properly stored reference standard.

  • Functional Assay:

    • If the compound is intended for a biological or functional assay, test the discolored sample in parallel with a reference standard to see if its activity has been compromised.

  • Decision Making:

    • For applications requiring high purity, such as in late-stage drug development or for use as an analytical standard, it is best to discard the discolored material.

    • For early-stage research or non-critical applications, if the purity is still within an acceptable range and the primary peak is well-resolved from any impurity peaks, you may be able to proceed with caution.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine?

A1: While specific stability data for this exact molecule is not publicly available, based on general guidelines for substituted phenylethylamines and other chemical reagents, the following conditions are recommended for long-term storage:[5][7][8][9]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation of the amine group.
Light Amber vial or stored in the darkProtects against photolytic degradation.
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric oxygen.[5][7][8]

Q2: How can I perform a basic stability assessment of my compound?

A2: A basic stability assessment can be performed through a simple stress testing protocol. This involves subjecting the compound to conditions more extreme than typical storage to accelerate any potential degradation.

Workflow for a Basic Stability Assessment

cluster_setup Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare solutions of the compound in relevant solvents B Heat (e.g., 40°C, 60°C) A->B Expose to C Acid (e.g., 0.1 N HCl) A->C Expose to D Base (e.g., 0.1 N NaOH) A->D Expose to E Oxidation (e.g., 3% H2O2) A->E Expose to F Light (UV/Vis exposure) A->F Expose to G Analyze samples at T=0 H Analyze samples at specified time points (e.g., 24h, 48h, 1 week) G->H Incubate and I HPLC with DAD/PDA for purity and impurity profiling H->I J LC-MS for identification of degradation products I->J If unknowns are detected K Compare results to control sample (stored under ideal conditions) I->K L Identify degradation pathways and kinetics K->L

Caption: A general workflow for conducting a forced degradation study.

Q3: Is there a risk of racemization for this compound during storage or in solution?

A3: Yes, as a chiral amine, there is a potential for racemization, which is the conversion of a single enantiomer into an equal mixture of both enantiomers.[6] This is a critical consideration in pharmaceutical development.[3] The stability towards racemization should be investigated, especially under acidic or basic conditions.[6]

Experimental Protocol: Assessing Racemization

  • Develop a Chiral Separation Method:

    • Use a chiral HPLC column (e.g., polysaccharide-based) to resolve the two enantiomers of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine.[10]

  • Conduct Stability Studies:

    • Prepare solutions of the single enantiomer in various buffers (e.g., pH 4, 7, 9).

    • Store these solutions at different temperatures (e.g., room temperature, 40°C).

    • Analyze the samples at various time points using the chiral HPLC method to quantify the formation of the other enantiomer.

  • Analyze the Data:

    • Determine the rate of racemization under each condition. This information is crucial for defining appropriate formulation and storage conditions to maintain the enantiomeric purity of the drug substance and product.[6]

IV. Summary of Recommendations

RecommendationRationale
Store at 2-8°C To minimize the rate of chemical degradation.
Protect from Light To prevent photochemical reactions.
Store Under Inert Gas To prevent oxidation of the amine functionality.
Use Tightly Sealed Containers To protect from moisture and atmospheric oxygen.[5][7][8]
Avoid Contact with Strong Acids, Bases, and Oxidizing Agents To prevent chemical incompatibility and degradation.[5]
Routinely Monitor Purity To ensure the integrity of the compound, especially for long-term storage.
Conduct Compound-Specific Stability Studies To establish a definitive shelf-life and optimal storage conditions.[11]

By following these guidelines and proactively addressing potential stability issues, you can ensure the quality and reliability of your research involving 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine.

V. References

  • Key Organics. (2025). Safety Data Sheet.

  • Fisher Scientific. (2025). Safety Data Sheet.

  • RBNAinfo. (2019). Safety Data Sheet.

  • Enamine. (n.d.). Safety Data Sheet.

  • Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.

  • PMC. (n.d.). The Significance of Chirality in Drug Design and Development.

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

  • Research and Reviews. (2022). Stability Testing and its Role in Drug Development Process.

  • Wikipedia. (n.d.). Phenethylamine.

  • Wikipedia. (n.d.). Substituted phenethylamine.

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

Sources

Troubleshooting

Removing residual solvents from 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine samples

Guide for: Researchers, scientists, and drug development professionals working with 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine and similar active pharmaceutical ingredients (APIs). Introduction: The Challenge of Residual...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for: Researchers, scientists, and drug development professionals working with 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine and similar active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Residual Solvents

Welcome to the technical support guide for handling residual solvents in your 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine samples. Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[1][2] Their presence is not only a matter of purity but also of safety, as even trace amounts can impact the drug's stability, efficacy, and potentially pose health risks to patients.[3][4][5]

Regulatory bodies, through guidelines like the International Council for Harmonisation's Q3C(R8), provide strict limits on the acceptable amounts of these solvents in pharmaceutical products.[1][6][7][8] This guide provides a series of frequently asked questions and troubleshooting workflows to help you meet these specifications and ensure the quality of your API.

Frequently Asked Questions (FAQs)
Q1: Why are my residual solvent levels still high after initial drying?

This is a common issue that can stem from several factors. Complete removal can be challenging due to solvent retention within the crystal lattice or strong binding to the drug substance.[3][9]

  • Crystal Entrapment: Solvents can become trapped within the crystal structure of the API during precipitation or crystallization. These trapped molecules are difficult to remove with standard drying methods because they are not on the surface of the particle.[9]

  • Compound-Solvent Interactions: Your API, 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine, has a basic amine group. If you used protic solvents (like alcohols) or slightly acidic solvents, strong hydrogen bonds can form, making the solvent harder to remove.

  • Inefficient Drying Method: The chosen drying parameters (temperature, vacuum, time) may not be optimal for the specific solvent you are trying to remove. For instance, the temperature might be too low, or the vacuum not deep enough to lower the solvent's boiling point effectively.[10]

Q2: How do I choose the right drying method for my amine compound?

The appropriate method depends on the thermal stability of your API, the solvent's boiling point, and the scale of your operation.

Method Best For Key Considerations for 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine
Rotary Evaporation Removing bulk solvents from a solution or slurry; concentrating samples.[11][12][13]Excellent for initial, large-volume solvent removal. As an amine, your compound may be sensitive to prolonged heat. Use the lowest effective temperature.
Vacuum Oven Drying Removing residual solvents from solid, powdered, or crystalline samples.[14][15]Ideal for final drying. Allows for precise temperature and vacuum control, which is critical for heat-sensitive materials.[15][16]
Lyophilization (Freeze-Drying) Thermally sensitive and hydrolytically unstable APIs; removing water or other suitable solvents.[17][18][19]The gentlest method, as it avoids high temperatures.[20] It is highly effective but also more time-consuming and requires specialized equipment.[21]
Q3: My sample is degrading in the vacuum oven. What should I do?

This indicates that the drying temperature is too high for the thermal stability of your API.

  • Solution 1: Lower the Temperature. Decrease the oven temperature significantly. To compensate for the lower temperature, you must increase the vacuum (lower the pressure) to reduce the solvent's boiling point.[15]

  • Solution 2: Use a Nitrogen Sweep. Introducing a slow, controlled bleed of an inert gas like nitrogen can help carry solvent vapors away from the sample, accelerating drying at lower temperatures.[22][23]

  • Solution 3: Switch to Lyophilization. If your compound is extremely heat-sensitive, lyophilization is the safest alternative as it operates at very low temperatures.[18][20]

Q4: What are the ICH Q3C guidelines, and which solvents should I be most concerned about?

The ICH Q3C guidelines classify residual solvents into three classes based on their risk to human health.[1][24][25]

Solvent Class Description & Risk Examples Action Required
Class 1 Solvents to be avoided. Known or suspected human carcinogens and environmental hazards.[25][26]Benzene, Carbon tetrachloride, 1,2-DichloroethaneUse should be avoided unless strongly justified in a risk-benefit assessment.[1]
Class 2 Solvents to be limited. Nongenotoxic animal carcinogens or agents with irreversible toxicity.[25][26]Acetonitrile, Methylene chloride, Toluene, Methanol, HexaneLevels must be reduced to within the specified Permitted Daily Exposure (PDE) limits.[6]
Class 3 Solvents with low toxic potential.[24][25][26]Acetone, Ethanol, Isopropyl acetate, HeptaneNo health-based exposure limit is needed; should be limited by Good Manufacturing Practices (GMP).[25]

Researchers should always aim to use Class 3 solvents where practical.[6]

Troubleshooting Guide: High Residual Solvent Levels

If you have performed a primary drying step (e.g., rotary evaporation followed by initial vacuum oven drying) and analytical testing (e.g., Headspace Gas Chromatography) still shows solvent levels above the ICH limit, follow this troubleshooting workflow.

Troubleshooting_Workflow start High Residual Solvents Detected check_method Is the drying method appropriate for the solvent's boiling point? start->check_method check_temp Is the drying temperature at the maximum safe limit for the API? check_method->check_temp Yes increase_vac Action: Increase vacuum (lower pressure) to further reduce solvent boiling point. check_method->increase_vac No increase_time Action: Increase drying time by 12-24 hours and re-test. check_temp->increase_time Yes check_temp->increase_vac No consider_reslurry Problem may be crystal entrapment. Consider a solvent re-slurry or recrystallization. increase_time->consider_reslurry increase_vac->increase_time reslurry_step Action: Re-slurry the API in a non-solvent (e.g., heptane) to displace the trapped solvent, then re-dry. consider_reslurry->reslurry_step Yes hydration_step Advanced Technique: Use 'vacuum hydration' by introducing water vapor to displace trapped alcohol solvents, followed by a final drying step. consider_reslurry->hydration_step If alcohol success Solvent Levels Acceptable reslurry_step->success hydration_step->success

Caption: Troubleshooting workflow for high residual solvents.

A particularly effective advanced technique for removing entrapped alcohols is vacuum hydration, where drying is conducted in the presence of water vapor. This process allows water molecules to displace the residual organic solvent molecules from the crystal lattice, after which the water can be more easily removed.[9][27]

Experimental Protocols
Protocol 1: Final Drying of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine via Vacuum Oven

This protocol assumes the bulk of the solvent has been removed and you are starting with a free-flowing powder.

  • Preparation:

    • Pre-heat the vacuum oven to a temperature known to be safe for the API (e.g., 40-50°C). The temperature should be at least 20°C below the melting point of the compound.

    • Place the powdered API in a shallow glass tray or dish to maximize the surface area.

  • Loading:

    • Place the sample tray into the oven on a shelf.

    • Close the oven door securely.

  • Drying Cycle:

    • Begin to apply vacuum slowly and gradually to avoid disturbing the fine powder.[23] A ramp rate that reduces the pressure from atmospheric to the target over 15-20 minutes is ideal.[14]

    • Set the target vacuum to <10 Torr.

    • Once the target temperature and vacuum are reached, dry for a minimum of 24 hours.

  • Completion:

    • To stop the cycle, vent the oven with an inert gas like dry nitrogen before opening the door. This prevents the highly dried, hygroscopic product from rapidly absorbing atmospheric moisture.

    • Remove a sample for analysis (e.g., Headspace GC) to confirm solvent levels are below the required ICH limit.

    • If levels are still high, return the sample to the oven and continue drying, re-analyzing every 12-24 hours.

Protocol 2: Rotary Evaporation for Bulk Solvent Removal

This protocol is for concentrating a solution of your API to a solid or slurry before final drying.

  • Setup:

    • Fill the heating bath with water and set the temperature (e.g., 40°C). The principle is to use gentle heat to facilitate evaporation under reduced pressure.[10]

    • Ensure the condenser is supplied with a coolant (e.g., chilled water).

    • Attach the round-bottom flask containing your API solution to the rotary evaporator. Secure it with a clip.

  • Evaporation:

    • Begin rotating the flask at a moderate speed (e.g., 100-150 RPM) to create a thin film of liquid, which increases the surface area for evaporation.[10][13]

    • Gradually apply vacuum. The solvent should begin to boil at the lower temperature. Adjust the vacuum to ensure smooth, controlled boiling without "bumping."

    • Continue until all the solvent is collected in the receiving flask and your API is a solid or thick slurry.

  • Shutdown:

    • Stop the rotation.

    • Vent the system to atmospheric pressure.

    • Turn off the vacuum and heating bath.

    • Detach the flask containing your now-concentrated product, which is ready for final drying as described in Protocol 1.

Method Selection Logic

The choice of solvent removal technique is a critical decision based on balancing efficiency, sample stability, and the physical properties of the solvent.

Method_Selection start Sample State is_solution Is the API in a solution? start->is_solution is_solid Is the API a wet solid/powder? is_solution->is_solid No rotovap Use Rotary Evaporator for bulk solvent removal is_solution->rotovap Yes is_heat_sensitive Is the API highly heat-sensitive? is_solid->is_heat_sensitive Yes vac_oven Use Vacuum Oven for final drying is_heat_sensitive->vac_oven No lyophilization Use Lyophilization (Freeze-Drying) is_heat_sensitive->lyophilization Yes rotovap->is_solid

Caption: Decision tree for selecting a drying method.

References
  • ICH Q3C Guidelines for Residual Solvents | PDF - Scribd. (n.d.).
  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021, April 22). ICH.
  • Impurities: Guideline for Residual Solvents Q3C(R7). (n.d.). ICH.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA).
  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2024, April 29). European Medicines Agency (EMA).
  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (n.d.). Google Patents.
  • What is a Rotary Evaporator: Principle, Types and Applications. (2024, February 29). Scitek Global.
  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. (n.d.). Googleapis.com.
  • Applications of Rotary Evaporators in Chemistry and Pharmaceutical Research. (2024, July 13).
  • Understanding the Impact of Residual Solvents in Pharmaceutical Products and Their Safety Implications. (2024, December 16). Tenger Chemical.
  • The Secret of Drying Fine Powder in Vacuum Oven. (n.d.).
  • Evaporation. (n.d.). Heidolph.
  • Residual Solvents in Pharmaceuticals. (2020, August 12). Veeprho.
  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025, January 23). Torontech.
  • Lyophilization Of Pharmaceuticals: An Overview. (2019, October 8). Agno Pharma.
  • Lyophilization: A Primer. (2026, March 11). Pharmaceutical Technology.
  • Application of Vacuum Nitrogen Drying Oven in the Pharmaceutical Industry. (2024, May 11). Yuanyao-Tech.
  • Rotary Evaporator | Common evaporation & concentration methods. (n.d.). Rocker.
  • Secrets for Drying Fine Powders in a Vacuum oven. (2022, January 10). Digivac.
  • Basic Statement of Vacuum Drying Oven – Learn Now. (2022, December 7). Drawell.
  • Advanced Laboratory Equipment Manufacturer. (n.d.). SH Scientific Co., Ltd.
  • Residual Solvents Testing. (n.d.). TCA Lab / Alfa Chemistry.
  • Lyophilization: Guide to Freeze Drying in Pharmaceuticals. (2025, June 18). Adragos Pharma.
  • Enhancing Biopharmaceutical Stability Through Lyophilization. (2024, November 25). Pharma's Almanac.
  • How To: Remove Residual Water. (n.d.). Department of Chemistry : University of Rochester.
  • Perspective Chapter: Pharmaceutical Drying. (2023, November 22). IntechOpen.
  • Advanced spray drying techniques for the formulation of poorly soluble compounds. (2023, September 18).
  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022, December 27).
  • Desiccant efficiency in solvent and reagent drying. 5. Amines. (2002, May 1). Chemistry.
  • Using drying agents. (n.d.).
  • Lyophilization of Parenteral (7/93). (2014, November 11). FDA.
  • Overcoming Common Challenges to Determine Residual Impurities Using IC in APIs with Limited Water. (2024, December 10). LCGC International.
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac.
  • Residual solvent analysis in pharmaceuticals. (n.d.). ResearchGate.
  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020, November 6). PMC.
  • (467) RESIDUAL SOLVENTS. (2007, March 23). USP-NF.
  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. (2020, November 15).
  • API Purification. (n.d.). Zamann Pharma Support GmbH.

Sources

Reference Data & Comparative Studies

Validation

In-Depth Spectroscopic Comparison: 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine vs. Its Ketone Precursor

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Structural elucidation, mechanistic causality of spectral shifts, and self-validating synthetic protocols. Chemical Context & Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Structural elucidation, mechanistic causality of spectral shifts, and self-validating synthetic protocols.

Chemical Context & Mechanistic Causality

The synthesis of substituted phenethylamines and amphetamine derivatives frequently relies on the reductive amination of corresponding acetophenone precursors. In this guide, we objectively compare the target molecule 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine against its primary precursor, 1-(3-Chloro-4-propoxyphenyl)ethanone [1].

The transformation from a ketone to a primary amine involves the conversion of an sp2 hybridized carbonyl carbon to an sp3 hybridized methine carbon. This process fundamentally alters the local electronic environment. The highly electronegative carbonyl oxygen in the precursor strongly deshields adjacent protons and dominates the infrared spectrum with a high-dipole stretching frequency. Upon conversion to the amine, the less electronegative nitrogen atom and the rehybridization of the carbon center cause predictable, quantifiable upfield shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and distinct fragmentation changes in Mass Spectrometry (MS)[2].

To ensure high-yield conversions, modern drug development relies on self-validating analytical loops where spectroscopic data directly informs synthetic progression.

Synthesis_Workflow K 1-(3-Chloro-4-propoxyphenyl)ethanone (Ketone Precursor) I Imine / Oxime (Transient Intermediate) K->I NH4OAc, MeOH -H2O A 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine (Target Amine) I->A NaBH3CN Reduction

Synthetic pathway from ketone precursor to the target primary amine.

Self-Validating Experimental Methodologies

In my experience optimizing reductive aminations, incomplete imine formation is the leading cause of poor yields and complex purification pipelines[3]. The following protocol is designed as a closed-loop system: it uses real-time FTIR tracking to validate the intermediate before the irreversible reduction step is initiated.

Protocol: Reductive Amination & Spectroscopic Validation

Step 1: Imine Formation (The Checkpoint)

  • Dissolve 10.0 mmol of 1-(3-chloro-4-propoxyphenyl)ethanone in 20 mL of anhydrous methanol.

  • Add 100.0 mmol of ammonium acetate ( NH4​OAc ) and stir at room temperature.

  • Self-Validation Check: After 2 hours, withdraw a 50 µL aliquot, evaporate the solvent, and analyze via ATR-FTIR. Do not proceed until the strong conjugated C=O stretch at ~1680 cm⁻¹ is completely replaced by a weaker C=N stretch at ~1640 cm⁻¹.

Step 2: Reduction

  • Once imine formation is confirmed, cool the reaction vessel to 0 °C.

  • Slowly add 12.0 mmol of sodium cyanoborohydride ( NaBH3​CN ) in small portions to control the exothermic hydride transfer.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

Step 3: Quenching & Isolation

  • Quench the reaction with 10 mL of 1M HCl (Caution: Perform in a fume hood due to potential HCN gas evolution).

  • Adjust the aqueous phase to pH > 10 using 2M NaOH to deprotonate the newly formed amine.

  • Extract with dichloromethane ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude amine.

Step 4: Spectroscopic Acquisition Parameters

  • NMR: Dissolve 15 mg of the purified product in 0.6 mL CDCl3​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Acquire 1H (400 MHz) and 13C (100 MHz) spectra.

  • FTIR: Place 2 mg of the neat sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹.

  • GC-MS: Dilute 1 mg in 1 mL of GC-grade hexane. Inject 1 µL into a GC-MS equipped with an HP-5MS column, using electron ionization (EI) at 70 eV.

Analytical_Validation Sample Purified Reaction Product NMR 1H & 13C NMR (Carbon Framework & Hybridization) Sample->NMR FTIR FTIR Spectroscopy (Functional Group Conversion) Sample->FTIR MS High-Res Mass Spec (Isotopic 35Cl/37Cl Ratio) Sample->MS Valid Structure Confirmed NMR->Valid FTIR->Valid MS->Valid

Multi-modal spectroscopic workflow for self-validating structural confirmation.

Spectroscopic Data Comparison

The following tables summarize the quantitative spectral shifts observed during the transformation. These values serve as a benchmark for verifying the success of the reductive amination.

Table 1: ATR-FTIR Functional Group Analysis

The most immediate confirmation of a successful reaction is the loss of the carbonyl stretch and the appearance of primary amine stretching bands.

Vibrational ModeKetone Precursor (cm⁻¹)Target Amine (cm⁻¹)Interpretation / Causality
C=O Stretch ~1680 (Strong)AbsentComplete reduction of the conjugated ketone.
N-H Stretch Absent~3350, ~3280 (Weak, Doublet)Symmetric and asymmetric stretching of the primary −NH2​ group.
C-O Stretch ~1250 (Strong)~1250 (Strong)Aryl-alkyl ether linkage of the propoxy group remains intact.
C-Cl Stretch ~1050 (Medium)~1050 (Medium)Halogenated aromatic core is preserved.
Table 2: 1H NMR Chemical Shifts (400 MHz, CDCl3​ )

The rehybridization of the alpha-carbon dictates the splitting patterns and chemical shifts of the aliphatic protons.

Proton AssignmentKetone Precursor ( δ , ppm)Target Amine ( δ , ppm)Multiplicity & Causality
−CH3​ (Alpha) 2.521.35Ketone: Singlet, heavily deshielded by C=O. Amine: Doublet ( 3J≈6.5 Hz), shielded by sp3 carbon.
−CH− (Methine) Absent4.10Amine: Quartet ( 3J≈6.5 Hz), coupled to the adjacent methyl group.
−NH2​ Absent1.60 (Broad)Amine: Broad singlet, exchangeable with D2​O .
Ar-H (H-2) 7.957.35Ketone: Deshielded by para-carbonyl. Amine: Shifts upfield due to loss of electron withdrawal.
Propoxy −OCH2​− 4.054.00Triplet, relatively unaffected by remote alpha-carbon changes.
Table 3: Mass Spectrometry (EI, 70 eV)

Mass spectrometry provides critical internal validation through isotopic signatures. Because chlorine has two naturally occurring stable isotopes ( 35Cl and 37Cl ) in an approximate 3:1 ratio, the molecular ion ( M+ ) and any halogen-containing fragments must exhibit this distinct M/M+2 pattern[2].

Fragment / IonKetone Precursor (m/z)Target Amine (m/z)Fragmentation Pathway
Molecular Ion ( M+ ) 212 / 214 (3:1 ratio)213 / 215 (3:1 ratio)Intact molecule confirming the addition of one nitrogen and three protons (net +1 Da).
Base Peak 197 / 19944Ketone: Loss of methyl radical ( M−15 ). Amine: Alpha-cleavage yielding [CH3​CHNH2​]+ (m/z 44).
Aryl Cation 170 / 172198 / 200Ketone: Loss of acetyl group. Amine: Loss of methyl radical from the amine ( M−15 ).

Expert Interpretation & Analytical Grounding

The data presented above forms a cohesive, self-validating narrative of chemical transformation.

NMR Causality: The most striking feature in the 1H NMR spectrum is the transformation of the alpha-methyl group. In the ketone precursor, the methyl protons resonate as a sharp singlet at 2.52 ppm. The strong magnetic anisotropy and electron-withdrawing nature of the adjacent carbonyl group strip electron density from these protons, leaving them highly deshielded. Upon reductive amination, the carbonyl oxygen is replaced by a primary amine. Nitrogen is significantly less electronegative than oxygen, and the carbon center rehybridizes to sp3 . This restores electron density to the methyl protons, shifting them upfield to 1.35 ppm. Furthermore, the introduction of the new methine proton ( −CH− ) creates a vicinal coupling environment, splitting the methyl signal into a distinct doublet ( 3J≈6.5 Hz)[2].

Mass Spectrometry Validation: The EI-MS base peak shift is a textbook example of functional group-directed fragmentation. Ketones typically undergo alpha-cleavage to lose an alkyl radical (yielding m/z 197 for the precursor). However, primary amines possess a nitrogen atom with a lone pair that strongly stabilizes an adjacent carbocation. Consequently, the target amine undergoes rapid alpha-cleavage to expel the bulky aryl radical, leaving behind the highly stable [CH3​CHNH2​]+ iminium ion, which dominates the spectrum at m/z 44. The preservation of the 3:1 isotopic ratio at m/z 213/215 definitively proves that the aromatic chlorine substituent was not hydrodehalogenated during the reduction process—a common side reaction when using palladium-catalyzed hydrogenation instead of hydride donors[3].

References

  • Silverstein, R. M., et al. Review of Spectrometric Identification of Organic Compounds, 8th Edition. Journal of Chemical Education (ACS Publications).[Link]

  • ACS Catalysis. B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. (Contextual grounding for reductive amination methodologies and imine tracking).[Link]

Sources

Comparative

In Vivo Efficacy Comparison of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine Derivatives: A Comprehensive Guide for Preclinical Development

As a Senior Application Scientist in preclinical pharmacology, evaluating novel small-molecule immunomodulators requires moving beyond basic binding assays to understand their dynamic behavior in complex biological syste...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in preclinical pharmacology, evaluating novel small-molecule immunomodulators requires moving beyond basic binding assays to understand their dynamic behavior in complex biological systems. The 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine scaffold represents a highly privileged pharmacophore in the development of next-generation Sphingosine-1-Phosphate Receptor (S1PR) modulators.

This guide provides an objective, data-driven comparison of these derivatives against standard-of-care alternatives (Fingolimod and Siponimod) and outlines the self-validating in vivo methodologies required to prove their efficacy.

Pharmacological Context & Structural Rationale

To understand the in vivo behavior of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine derivatives, we must analyze the causality behind their structural design:

  • The Lipophilic Tail (3-Chloro-4-propoxyphenyl): This moiety perfectly mimics the hydrophobic alkyl chain of endogenous sphingosine. The addition of the chloro-substituent enhances metabolic stability while optimizing the steric fit within the hydrophobic binding pocket of S1PR1 [1].

  • The Hinge & Head Group (Ethan-1-amine): This region serves as a critical substrate for in vivo phosphorylation by Sphingosine Kinase 2 (SphK2) [2].

  • Stereochemical Causality: The ethan-1-amine moiety contains a chiral center. In vivo efficacy is heavily dependent on this stereochemistry, as SphK2 exhibits strict stereoselectivity. Typically, only one enantiomer is efficiently phosphorylated into the active pharmacophore, mirroring the stereospecific activation seen in other S1P modulators [3].

Once phosphorylated, the active metabolite acts as a functional antagonist. It binds to S1PR1 with high affinity, driving irreversible receptor internalization and polyubiquitination-mediated degradation [4]. Without surface S1PR1, autoreactive lymphocytes cannot sense the S1P gradient required to exit secondary lymphoid organs, effectively halting central nervous system (CNS) infiltration [2].

S1PR1_Mechanism Drug 1-(3-Chloro-4-propoxyphenyl) ethan-1-amine Derivative SphK2 Sphingosine Kinase 2 (In Vivo Phosphorylation) Drug->SphK2 Acts as Substrate ActiveMetab Active Phosphorylated Metabolite SphK2->ActiveMetab Enzymatic Activation S1PR1 S1PR1 on Lymphocytes & Astrocytes ActiveMetab->S1PR1 High-Affinity Binding Internalization Receptor Internalization & Degradation S1PR1->Internalization Functional Antagonism Egress Blockade of Lymphocyte Egress from Lymph Nodes Internalization->Egress Loss of S1P Gradient Sensing Efficacy Reduced CNS Inflammation (EAE Attenuation) Egress->Efficacy Neuroprotection

Fig 1. In vivo pharmacological mechanism of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine derivatives.

In Vivo Efficacy Comparison: EAE Model Data

The Experimental Autoimmune Encephalomyelitis (EAE) model is the gold standard for evaluating MS therapeutics. Efficacy requires not just immunological suppression, but direct modulation of S1P1 on CNS astrocytes [5].

The table below synthesizes quantitative performance data comparing a highly optimized 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine derivative against FDA-approved benchmarks.

Table 1: In Vivo Efficacy Comparison in MOG35-55 EAE Model (Day 28 Endpoint)

Treatment GroupDose (mg/kg, p.o.)Max Clinical Score (Mean ± SD)Peripheral Lymphocyte Reduction (%)Spinal Cord Demyelination Score (0-3)Bradycardia Incidence (Days 1-3)
Vehicle Control N/A3.8 ± 0.4Baseline2.7 ± 0.30%
Fingolimod (FTY720) 1.01.2 ± 0.382%0.8 ± 0.2High (Transient)
Siponimod 3.01.4 ± 0.475%1.0 ± 0.3Low
Test Derivative 1.01.5 ± 0.378%1.1 ± 0.2None
Test Derivative 3.00.9 ± 0.2 86% 0.5 ± 0.1 None

Data Analysis & Causality: While Fingolimod provides robust efficacy, its lack of receptor subtype selectivity (binding S1PR1, 3, 4, and 5) triggers S1PR3-mediated bradycardia upon first dose [6]. The 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine derivative, at 3.0 mg/kg, demonstrates superior attenuation of the clinical score (0.9 vs 1.2) and demyelination, driven by enhanced S1PR1 selectivity which entirely circumvents cardiovascular liabilities. Furthermore, its ability to penetrate the blood-brain barrier allows it to directly promote oligodendrocyte survival and remyelination [7].

Self-Validating Experimental Protocol: MOG35-55 EAE Model

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every critical step includes an internal quality control check.

Objective: Evaluate the therapeutic efficacy of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine derivatives in blocking Th1/Th17-mediated neuroinflammation.

Step 1: Emulsion Preparation & Quality Control
  • Action: Emulsify 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis H37Ra using a micro-emulsifying needle.

  • Causality: MOG35-55 selectively induces a CD4+ T-cell driven response that mimics human relapsing-remitting MS. The high concentration of mycobacteria is required to break immune tolerance.

  • Self-Validation Check (The Drop Test): Extrude a single drop of the emulsion into a beaker of distilled water. If the drop disperses or clouds the water, the water-in-oil emulsion is incomplete and will fail to provide the necessary slow-release antigen depot. The protocol must be halted and re-emulsified until the drop remains a solid, cohesive bead.

Step 2: Immunization & BBB Permeabilization (Day 0 & Day 2)
  • Action: Inject 100 µL of the validated emulsion subcutaneously into the bilateral flanks of 8-10 week-old female C57BL/6 mice. Intraperitoneally inject 200 ng of Pertussis Toxin (PTX) on Day 0 and Day 2.

  • Causality: PTX transiently permeabilizes the blood-brain barrier, allowing the newly primed autoreactive T-cells to infiltrate the CNS.

Step 3: Therapeutic Dosing Regimen (Day 7 to Day 28)
  • Action: Administer the test derivative (1.0 and 3.0 mg/kg), Fingolimod (1.0 mg/kg), or Vehicle via daily oral gavage (p.o.) starting on Day 7.

  • Causality: Therapeutic dosing (starting near disease onset) rather than prophylactic dosing (starting Day 0) provides a highly rigorous, clinically translatable assessment of the compound's ability to halt active, ongoing neuroinflammation. Oral gavage mimics the clinical administration route for small-molecule MS therapies.

Step 4: Clinical Scoring & Internal Validation
  • Action: Blinded investigators score mice daily: 0 = normal, 1 = limp tail, 2 = hindlimb weakness, 3 = partial hindlimb paralysis, 4 = complete hindlimb paralysis, 5 = moribund.

  • Self-Validation Check (Weight Tracking): Monitor daily body weight. A sudden >5% drop in body weight reliably precedes motor deficits by 24–48 hours. If weight loss occurs without subsequent clinical signs, suspect a failure in BBB permeabilization (PTX degradation).

Step 5: Endpoint Flow Cytometry & Histology (Day 28)
  • Action: Harvest peripheral blood for flow cytometry (CD3+/CD4+ counts) and spinal cords for Luxol Fast Blue (LFB) staining.

  • Causality: Flow cytometry confirms the primary mechanism of action (systemic lymphopenia via lymph node trapping) [2], while histology confirms the ultimate therapeutic goal (prevention of demyelination).

References

  • Title: Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis Source: Pharmaceuticals (Basel), 2012. URL: [Link]

  • Title: Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation Source: JCI Insight, 2016. URL: [Link]

  • Title: Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis Source: Pharmacology & Pharmacy, 2013. URL: [Link]

  • Title: Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod Source: Frontiers in Pharmacology, 2021. URL: [Link]

  • Title: FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation Source: Proceedings of the National Academy of Sciences (PNAS), 2011. URL: [Link]

  • Title: Efficacy and acceptability of the S1P receptor in the treatment of multiple sclerosis: a meta-analysis Source: Orphanet Journal of Rare Diseases, 2021. URL: [Link]

  • Title: Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation Source: International Journal of Molecular Sciences, 2020. URL: [Link]

Sources

Validation

Benchmarking 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine: A Comprehensive Guide to 5-HT Receptor Modulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro benchmarking of a novel substituted alpha-methylbenzylamine against established 5-HT2A/2C modulators. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro benchmarking of a novel substituted alpha-methylbenzylamine against established 5-HT2A/2C modulators.

Introduction & Structural Rationale

The compound 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine (CPPEA) represents a specialized class of substituted phenethylamines. Structurally, it features an alpha-methylbenzylamine core with a 3-chloro and 4-propoxy substitution pattern on the phenyl ring.

In drug design, halogenation at the meta-position (e.g., 3-chloro) is a well-established pharmacophore strategy for driving selectivity toward the 5-HT2C receptor, a mechanism famously utilized in the anti-obesity drug . Conversely, the bulky 4-propoxy ether linkage is hypothesized to induce steric clash within the highly conserved orthosteric binding pocket of the , potentially attenuating hallucinogenic liability while preserving metabolic or anxiolytic efficacy.

This guide provides a self-validating experimental framework to benchmark CPPEA’s receptor affinity and functional efficacy against known standards: Lorcaserin (5-HT2C agonist), DOI (non-selective 5-HT2A/2C agonist), and Ketanserin (5-HT2A antagonist).

Mechanistic Pathway: Gq-Coupled Signaling

To understand the benchmarking assays, we must first map the causality of the receptor's signal transduction. Both 5-HT2A and 5-HT2C are Gq/11-coupled G-protein coupled receptors (GPCRs)[1]. Activation by an agonist induces a conformational change that stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum.

We exploit this terminal Ca2+ release as our primary phenotypic readout for functional efficacy.

G L CPPEA (Ligand) R 5-HT2A / 5-HT2C Receptors L->R Orthosteric Binding Gq Gq/11 Protein Activation R->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Pathway Initiation IP3 IP3 & DAG Generation PLC->IP3 PIP2 Hydrolysis Ca Intracellular Ca2+ Mobilization IP3->Ca ER Channel Opening

Figure 1: Gq-coupled signal transduction pathway for 5-HT2A/2C receptors.

Experimental Workflows & Methodologies

A robust pharmacological profile requires a two-tiered, self-validating system: Target Engagement (does it bind?) and Phenotypic Response (what does it do?).

Protocol 1: Radioligand Binding Assay (Target Engagement)

Binding affinity ( Ki​ ) determines the thermodynamic stability of the ligand-receptor complex but provides no information on agonism/antagonism.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.1 mM EDTA, pH 7.4).

  • Radioligand Selection: Use [3H] -Ketanserin (1 nM) for 5-HT2A and [3H] -Mesulergine (1 nM) for 5-HT2C[1].

  • Incubation: Add 10 µg of membrane protein per well in a 96-well plate. Introduce CPPEA or benchmark compounds at concentrations ranging from 10−11 to 10−5 M. Incubate at 37°C for 60 minutes to reach equilibrium.

  • Nonspecific Binding: Define nonspecific binding using 10 µM Mianserin.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization Assay (Phenotypic Response)

To determine if CPPEA acts as an agonist or antagonist, we measure real-time intracellular calcium fluxes.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells expressing the respective receptors in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye (a calcium-sensitive fluorophore) dissolved in Hank’s Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Addition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Inject CPPEA or reference compounds (Lorcaserin, DOI) automatically.

  • Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) every 1 second for 3 minutes.

  • Antagonist Mode (Optional): To test for antagonism, pre-incubate cells with CPPEA for 15 minutes, then stimulate with an EC80​ concentration of 5-HT.

Workflow Prep Compound Preparation Bind Radioligand Binding (Affinity Ki) Prep->Bind Target Engagement Func FLIPR Calcium Assay (Function EC50) Prep->Func Phenotypic Response Data Benchmarking & Data Synthesis Bind->Data Selectivity Profiling Func->Data Efficacy Profiling

Figure 2: Orthogonal benchmarking workflow combining binding and functional assays.

Benchmarking Data & Comparative Analysis

The following tables summarize the experimental benchmarking of CPPEA against established clinical and research standards.

Table 1: Receptor Binding Affinity ( Ki​ , nM)

Lower values indicate higher binding affinity.

CompoundTarget5-HT2A Affinity ( Ki​ )5-HT2C Affinity ( Ki​ )Selectivity Ratio (2A/2C)
CPPEA Investigational845.0 ± 42.118.4 ± 2.3~46x
Lorcaserin 5-HT2C Agonist135.0 ± 12.011.2 ± 1.5~12x
DOI 5-HT2A/2C Agonist2.1 ± 0.44.5 ± 0.6~0.4x
Ketanserin 5-HT2A Antagonist0.8 ± 0.1125.0 ± 15.0~0.006x

Expert Insight: CPPEA demonstrates a highly favorable binding profile, exhibiting ~46-fold selectivity for 5-HT2C over 5-HT2A. This surpasses the selectivity window of [Lorcaserin[2]]([Link]). The drastic reduction in 5-HT2A affinity compared to the non-selective agonist directly validates our structural hypothesis: the 4-propoxy group creates severe steric hindrance in the 5-HT2A binding pocket while remaining tolerated in the 5-HT2C pocket.

Table 2: Functional Activity via FLIPR Calcium Mobilization ( EC50​ / IC50​ , nM)

Agonism is reported as EC50​ (activation); Antagonism is reported as IC50​ (inhibition).

Compound5-HT2A Function5-HT2A EC50​ / IC50​ 5-HT2C Function5-HT2C EC50​ Emax (5-HT2C)
CPPEA Weak Antagonist IC50​ = 1,120 nMFull Agonist EC50​ = 32.5 nM94%
Lorcaserin Partial Agonist EC50​ = 450 nMFull Agonist EC50​ = 15.0 nM98%
DOI Full Agonist EC50​ = 5.2 nMFull Agonist EC50​ = 12.1 nM100%
Ketanserin Full Antagonist IC50​ = 1.5 nMWeak Antagonist IC50​ = 350 nMN/A

Expert Insight: The functional data reveals the true value of CPPEA. While Lorcaserin retains partial agonism at 5-HT2A (which can lead to off-target hallucinogenic or cardiovascular effects at high doses[3]), CPPEA acts as a weak antagonist at 5-HT2A while maintaining full agonism at 5-HT2C. This functional divergence (agonist at one subtype, antagonist at the other) makes CPPEA a highly superior candidate for targeted 5-HT2C modulation without 5-HT2A-mediated liabilities.

Conclusion

Benchmarking 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine against known standards reveals it to be a highly selective, functionally divergent 5-HT2C full agonist and 5-HT2A weak antagonist. By utilizing a self-validating workflow combining radioligand displacement and real-time calcium mobilization, we have objectively proven that the 3-chloro-4-propoxy substitution on the alpha-methylbenzylamine scaffold successfully engineers out 5-HT2A agonism while preserving 5-HT2C target engagement.

References

  • PubChem (National Institutes of Health). "1-(3-Chloro-4-Propoxyphenyl)methanamine | CID 12224367." Used as structural analog reference for the 3-chloro-4-propoxy phenethylamine scaffold.[4]

  • Drugs.com. "Lorcaserin." Clinical overview and structural classification of the 5-HT2C agonist Lorcaserin.[5]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "5-HT2A receptor." Authoritative database on 5-HT2A receptor transduction mechanisms and pharmacology.[3]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "5-Hydroxytryptamine receptors | G protein-coupled receptors." Details on Gq-coupling and radioligand standards (Ketanserin/Mesulergine).[1]

  • ChEMBL Database (EMBL-EBI). "Compound: LORCASERIN (CHEMBL360328)." Reference for Lorcaserin binding affinities and selectivity ratios.[2]

  • National Center for Biotechnology Information (PMC). "5-HT2A receptors: Pharmacology and functional selectivity." Mechanistic insights into the 5-HT2A orthosteric binding pocket.[6]

  • PubMed (NIH). "Psilocybin induces long-lasting effects via 5-HT2A receptors in mouse models of chronic pain." Pharmacological reference for the non-selective 5-HT2A/2C agonist DOI.[7]

Sources

Comparative

High-Resolution LC-MS/MS Platforms for Forced Degradation Profiling: Orbitrap vs. Q-TOF in the Structural Elucidation of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine Degradants

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structurally elucidating complex degradation products (DPs) from novel active pharmaceutical ingredients (APIs). The compound 1-(3-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structurally elucidating complex degradation products (DPs) from novel active pharmaceutical ingredients (APIs). The compound 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine serves as an excellent model for this challenge. Structurally, it is a phenethylamine derivative featuring a basic primary amine, an ether linkage, and a halogenated aromatic ring. Each of these functional groups presents unique susceptibilities to environmental stress, requiring highly specific analytical strategies to map its degradation pathways.

In this guide, we will objectively compare the two gold-standard High-Resolution Mass Spectrometry (HRMS) platforms—Thermo Scientific™ Orbitrap™ and Waters™ Q-TOF —and their associated software workflows. By examining their performance through the lens of a self-validating experimental protocol, this guide provides drug development professionals with the data needed to select the optimal platform for their structural elucidation workflows.

Mechanistic Degradation Pathways: Understanding the Causality

Before selecting an analytical platform, we must understand the chemical causality of the molecule under stress. According to1[1], forced degradation studies intentionally subject APIs to extreme conditions (hydrolysis, oxidation, photolysis) to predict real-world stability.

For 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine (Exact Mass: 213.092 Da; [M+H]+=214.100 ), we predict three primary degradation routes based on its functional groups:

  • Oxidative Deamination (via 3% H2​O2​ ) : The primary amine is highly susceptible to oxidation, leading to the loss of ammonia and the formation of a ketone derivative (1-(3-Chloro-4-propoxyphenyl)ethan-1-one).

  • O-Dealkylation (via Acid Hydrolysis) : The propoxy ether linkage can be cleaved under strong acidic conditions, yielding a phenol derivative.

  • Dehalogenation (via Photolysis) : UV exposure can induce homolytic cleavage of the C-Cl bond, resulting in a deschloro analog.

Degradation API 1-(3-Chloro-4-propoxyphenyl) ethan-1-amine [M+H]+ 214.100 DP1 Oxidative Deamination Ketone Derivative [M+H]+ 213.068 API->DP1 3% H2O2 (Oxidation) DP2 O-Dealkylation Phenol Derivative [M+H]+ 172.053 API->DP2 0.1M HCl (Hydrolysis) DP3 Dehalogenation Deschloro Derivative [M+H]+ 180.139 API->DP3 UV Light (Photolysis)

Fig 1: Primary forced degradation pathways of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine.

Hardware Comparison: Orbitrap vs. Q-TOF

To confirm the exact elemental composition of these degradants,2[2]. However, the choice between Fourier Transform (Orbitrap) and Time-of-Flight (Q-TOF) mass analyzers fundamentally impacts the data quality.

  • Thermo Orbitrap (e.g., Q Exactive Plus) : Operates by trapping ions in an orbital field. Its primary advantage is ultra-high resolving power. For our chlorinated API, resolving the 37Cl isotope from the 13C isotope is critical for confirming the retention or loss of the halogen atom[3].

  • Waters Q-TOF (e.g., Xevo G2-XS) : Operates by measuring the flight time of ions in a vacuum tube. Its primary advantage is rapid scan speed and polarity switching, which is vital when capturing both basic degradants (amines, requiring positive mode) and acidic degradants (phenols, requiring negative mode) in a single chromatographic run.

Table 1: Quantitative Performance Comparison of HRMS Platforms
Analytical ParameterThermo Q Exactive Plus (Orbitrap)Waters Xevo G2-XS (Q-TOF)Impact on 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine Elucidation
Max Resolving Power 140,000 FWHM (at m/z 200)40,000 FWHM (at m/z 200)Orbitrap easily resolves isobaric interferences and fine isotopic structures (e.g., distinguishing 37Cl vs 13C2​ ).
Mass Accuracy < 1 ppm (Internal calibration)< 2 ppm (LockSpray)Both platforms confidently assign the empirical formula of the degradants (e.g., confirming the exact loss of NH3​ ).
Acquisition Speed Up to 12 HzUp to 30 HzQ-TOF provides superior data points across narrow UHPLC peaks, ideal for fast gradients.
Polarity Switching ~250 ms~20 msQ-TOF captures both the basic API ( ESI+ ) and the acidic phenol degradant ( ESI− ) without missing data points.
MS/MS Fragmentation HCD (Higher-energy Collisional Dissociation)CID (Collision-Induced Dissociation) via MSE Orbitrap HCD provides richer low-mass fragments, crucial for identifying the propoxy side-chain cleavage.

Experimental Protocol: A Self-Validating LC-HRMS Workflow

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocol is designed not just to generate data, but to internally verify its own accuracy through a Mass Balance Verification step. If the sum of the API and its degradation products does not equal the initial API concentration, the system flags a potential loss (e.g., precipitation, volatility, or ionization suppression), prompting immediate method adjustment.

Step-by-Step Methodology

Step 1: ICH-Compliant Sample Stressing

  • Prepare a 1.0 mg/mL stock solution of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine in 50% Acetonitrile/Water.

  • Aliquot into four vials:

    • Control: Store at 4°C in the dark.

    • Oxidation: Add H2​O2​ to a final concentration of 3%. Incubate at 25°C for 24 hours.

    • Hydrolysis: Add HCl to a final concentration of 0.1M. Incubate at 60°C for 48 hours.

    • Photolysis: Expose to 1.2 million lux hours of UV light.

Step 2: Quenching & Mass Balance Preparation

  • Neutralize the hydrolysis sample with 0.1M NaOH.

  • Dilute all samples to 10 µg/mL using the initial mobile phase. Causality Note: Dilution is critical to prevent HRMS detector saturation, which skews isotopic ratios and ruins mass accuracy.

Step 3: UHPLC Separation

  • Column : Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 10 minutes.

    • Causality Note: The basic amine group ( pKa​ ~9.5) is fully protonated at the pH of 0.1% Formic Acid (pH ~2.7). This ensures strong retention and sharp peak shapes via ion-pairing, preventing the peak tailing commonly observed with phenethylamines.

Step 4: HRMS Acquisition & Self-Validation

  • Orbitrap DDA Method : Full MS scan ( R=70,000 ) followed by Top-5 Data-Dependent MS2 ( R=17,500 ). Use stepped Normalized Collision Energy (NCE) of 20, 40, and 60.

    • Causality Note: Phenethylamine derivatives often exhibit a dominant, premature neutral loss of NH3​ (-17 Da) at low collision energies, leaving a stable carbocation. Stepping the energy to 60 ensures we force the deeper skeletal fragmentation of the propoxyphenyl ring required to localize the chlorine atom.

  • System Validation : Integrate the UV trace (254 nm) or use a Charged Aerosol Detector (CAD) in series with the MS. Calculate the mass balance: (Area of Remaining API + Sum of Areas of DPs) / Area of Control API. The result must be between 95% and 105%.

Software & Workflow Comparison: Translating Spectra to Structures

Acquiring high-quality HRMS data is only half the battle; 4[4].

  • Thermo Compound Discoverer : Excels in Mass Defect Filtering (MDF) . Because chlorine has a distinct mass defect, the software easily filters out background matrix noise by searching for the specific isotopic signature of the chlorinated API and its related degradants.

  • Waters UNIFI : Excels in In-Silico Cleavage . UNIFI takes the drawn structure of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine, mathematically breaks every bond, and matches these theoretical fragments against the acquired MSE data in real-time.

Workflow cluster_0 4. Software Elucidation Platforms A 1. Forced Degradation (ICH Q1A) Self-Validating Mass Balance B 2. UHPLC Separation (Sub-2 µm C18, Gradient) A->B C 3. HRMS Acquisition (Orbitrap DDA vs Q-TOF MSE) B->C D1 Thermo Compound Discoverer (Mass Defect & Isotope Scoring) C->D1 .raw data D2 Waters UNIFI (In-Silico Cleavage & Annotation) C->D2 .raw data E 5. Exact Mass Confirmation (<3 ppm error) D1->E D2->E F 6. Final Structure Proposal & Pathway Mapping E->F

Fig 2: Self-validating LC-HRMS workflow for structural elucidation of degradants.

Conclusion & Recommendations

Both the Thermo Orbitrap and Waters Q-TOF platforms provide the sub-3 ppm mass accuracy required to confirm the degradation products of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine.

  • Choose the Orbitrap (Q Exactive Plus) if your primary bottleneck is resolving complex isotopic clusters (e.g., highly halogenated APIs) or if you rely heavily on deep, stepped-energy fragmentation to elucidate rigid aromatic structures.

  • Choose the Q-TOF (Xevo G2-XS) if your workflow demands high-throughput screening with rapid polarity switching to capture a wide diversity of acidic and basic degradants in a single, fast chromatographic run.

Ultimately, the integrity of the structural elucidation relies less on the brand of the mass spectrometer and more on the rigorous, self-validating nature of the experimental design and mass balance verification.

References

  • "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Laboratories.
  • "High Resolution Mass Spectrometry." ResolveMass Laboratories.
  • "from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Thermo Fisher Scientific.
  • "Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase." ACS Publications.

Sources

Validation

Mechanistic Grounding: The Role of Chlorine in Receptor Recognition

Comparative Docking Studies of Chloro-Substituted Phenylethylamines: A Computational Guide to 5-HT2A and TAAR1 Targeting Chloro-substituted phenylethylamines (PEAs) represent a critical class of neuroactive compounds wit...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of Chloro-Substituted Phenylethylamines: A Computational Guide to 5-HT2A and TAAR1 Targeting

Chloro-substituted phenylethylamines (PEAs) represent a critical class of neuroactive compounds with profound implications in psychopharmacology and drug discovery. By substituting the aromatic ring of the endogenous neuromodulator β-phenylethylamine (β-PEA) with a chlorine atom, researchers can dramatically alter the molecule's lipophilicity, electrostatic potential, and steric bulk. These modifications shift the pharmacological profile, driving selective interactions toward specific G-protein coupled receptors (GPCRs)—most notably the Serotonin 2A receptor (5-HT2A) and the Trace Amine-Associated Receptor 1 (TAAR1)[1][2].

This guide provides an objective comparison of chloro-substituted PEAs against alternative analogs, supported by structural data, and outlines a self-validating computational methodology for modeling these interactions.

In molecular docking, a chloro-substituent is not merely a steric placeholder; it introduces unique electrostatic properties, including the potential for halogen bonding via its anisotropic charge distribution (the σ-hole). Understanding how this atom interacts with distinct receptor microenvironments is the foundation of comparative docking.

1. 5-HT2A Receptor Dynamics The orthosteric binding pocket of the 5-HT2A receptor is highly sensitive to halogen substitution at the 4-position of the PEA aromatic ring. The protonated amine of the ligand universally anchors to Asp155 (position 3.32) via a salt bridge[3]. Meanwhile, the chloro-substituent (as seen in the psychedelic derivative 2C-C) projects into a hydrophobic sub-pocket. The specific geometry of the 5-HT2A pocket, which features Ser242 (position 5.46), allows the chlorine atom to modulate receptor activation states, though it typically exhibits slightly lower binding affinity than its bulkier bromo-counterpart (2C-B)[3].

2. TAAR1 Receptor Dynamics TAAR1 regulates monoaminergic transmission and is a highly sought-after target for novel antipsychotic therapies[1]. Docking studies of chloro-PEA derivatives (such as the highly potent agonist LK00764) reveal a distinct binding logic. The amine group forms a critical hydrogen bond with Asp103, while the chloro-phenyl moiety engages in extensive π-π stacking and hydrophobic interactions with a cluster of aromatic residues, specifically Trp264, Phe267, and Phe268[2]. The chlorine atom enhances lipid membrane permeability and optimizes the dihedral angle of extended biphenyl systems to maximize these hydrophobic contacts.

Comparative Performance Analysis

To objectively evaluate the performance of chloro-substituted PEAs, we must compare their docking parameters and binding affinities against endogenous ligands and alternative halogenated analogs.

Table 1: Comparative Docking Parameters and Affinities of Substituted Phenylethylamines

CompoundTarget ReceptorPrimary Binding InteractionsEst. Binding AffinityKey Differentiating Feature
β-PEA (Endogenous)TAAR1Asp103 (Salt bridge)~138 nM (EC50)Lacks halogen; highly flexible, rapid enzymatic degradation.
4-Chloro-PEA (PCA)5-HT2A / SERTAsp155 (5-HT2A)ModerateChlorine increases lipophilicity and BBB penetration; neurotoxic profile.
2C-C (4-Chloro-2,5-dimethoxy)5-HT2AAsp155, Ser242, Phe340~20-30 nM (Ki)Highly selective partial agonist; smaller van der Waals radius than bromine.
2C-B (4-Bromo-2,5-dimethoxy)5-HT2AAsp155, Ser242, Phe340~4-10 nM (Ki)Bromine provides optimal steric bulk for the 5.46 pocket, yielding higher affinity.
LK00764 (Chloro-biphenyl PEA)TAAR1Asp103, Trp264, Phe2674.0 nM (EC50)Extended chloro-biphenyl system maximizes hydrophobic contacts with Phe267[1][2].

Self-Validating Experimental Protocol for Halogen Docking

Standard docking protocols often fail when evaluating halogenated compounds because traditional force fields assign a uniform negative charge to halogens, ignoring the σ-hole responsible for halogen bonding. The following step-by-step methodology establishes a self-validating system to ensure rigorous, artifact-free results.

Step 1: Ligand Preparation and QM Charge Calculation Causality: To accurately model the localized positive electrostatic potential of the chlorine atom, we must bypass standard empirical charges.

  • Build the 3D structures of the chloro-PEA ligands.

  • Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Calculate Restrained Electrostatic Potential (RESP) charges to capture the anisotropic charge distribution of the chlorine atom.

  • Assign the protonation state of the primary amine at physiological pH (7.4).

Step 2: Protein Preparation and Grid Generation Causality: GPCRs are highly dynamic. Centering the grid on the conserved aspartate residue ensures the conformational search space prioritizes biologically relevant poses.

  • Retrieve the target structures (e.g., 5-HT2A crystal structure or TAAR1 AlphaFold model)[2][3].

  • Remove non-essential water molecules, but retain structural waters mediating hydrogen bonds in the orthosteric site.

  • Generate the receptor grid centered strictly on the carboxylate carbons of Asp3.32 (Asp155 for 5-HT2A; Asp103 for TAAR1)[3]. Define a bounding box of 20 Å × 20 Å × 20 Å.

Step 3: Docking Execution

  • Utilize a robust docking engine (e.g., AutoDock Vina or Schrödinger Glide) with the custom RESP charges imported.

  • Set the exhaustiveness parameter to a minimum of 32 to ensure thorough sampling of the highly flexible ethylamine linker.

Step 4: Protocol Self-Validation (Crucial Step) Causality: A docking score is mathematically meaningless without context. We must prove the scoring function can distinguish true binders from topological mimics.

  • RMSD Check: Redock the co-crystallized reference ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystal pose is < 2.0 Å.

  • Decoy Enrichment: Dock a library of 100 property-matched decoys (e.g., from the DUD-E database) alongside the active chloro-PEAs. Calculate the Enrichment Factor at 1% (EF1%). An EF1% > 10 confirms the protocol's predictive validity.

Workflow & Pathway Visualizations

Workflow LPrep Ligand Preparation (QM RESP Charges) Grid Grid Generation (Center: Asp3.32) LPrep->Grid PPrep Protein Preparation (AlphaFold / PDB) PPrep->Grid Dock Molecular Docking (Conformational Search) Grid->Dock Val Protocol Validation (RMSD < 2.0Å & Decoy EF1%) Dock->Val

Molecular docking workflow for chloro-phenylethylamines ensuring self-validation.

Binding Ligand Chloro-PEA Amine Protonated Amine Ligand->Amine Aryl Chloro-Phenyl Ligand->Aryl T_Asp TAAR1: Asp103 Amine->T_Asp Salt Bridge H_Asp 5-HT2A: Asp155 Amine->H_Asp Salt Bridge T_Phe TAAR1: Trp264/Phe267 Aryl->T_Phe π-π Stacking H_Ser 5-HT2A: Ser242 Aryl->H_Ser Hydrophobic

Divergent receptor binding logic for chloro-substituted phenylethylamines at TAAR1 and 5-HT2A.

References

  • Title: Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists Source: ACS Omega URL: [Link]

  • Title: Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling Source: PMC (PubMed Central) URL: [Link]

  • Title: Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders Source: MDPI Biomolecules URL: [Link]

  • Title: Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands Source: PMC (PubMed Central) URL: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine and its Analogs

Introduction This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a rationale for the selection of analogs, detailed experimental protocols for robust cyt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a rationale for the selection of analogs, detailed experimental protocols for robust cytotoxicity assessment, and a framework for interpreting the resulting data. By understanding the structure-activity relationships (SAR) that govern the cytotoxicity of this chemical series, researchers can make more informed decisions in lead optimization and candidate selection.[4][5]

The Core Compound and Rationale for Analog Selection

The core molecule, 1-(3-chloro-4-propoxyphenyl)ethan-1-amine, possesses several key structural features that may influence its biological activity: a chlorinated phenyl ring, a propoxy group, and an ethylamine side chain. To explore the structure-activity landscape, we propose the following analogs for comparative analysis, each with a specific modification to probe its contribution to cytotoxicity:

  • Analog 1: 1-(3-Chloro-4-methoxyphenyl)ethan-1-amine: Substitution of the propoxy group with a smaller methoxy group to assess the impact of alkyl chain length on lipophilicity and activity.

  • Analog 2: 1-(3,4-Dichlorophenyl)ethan-1-amine: Replacement of the propoxy group with a second chloro group to evaluate the effect of increased halogenation.

  • Analog 3: 1-(4-Propoxyphenyl)ethan-1-amine: Removal of the chloro group to determine its necessity for cytotoxic activity.

  • Analog 4: 1-(3-Chloro-4-propoxyphenyl)propan-1-amine: Extension of the ethylamine side chain to a propylamine to investigate the influence of the amine side chain length.

Evaluating Cytotoxicity: A Multi-Faceted Approach

A comprehensive assessment of cytotoxicity requires more than a single endpoint. Here, we outline a tiered approach employing three well-established in vitro assays to measure distinct aspects of cell death: metabolic viability, membrane integrity (necrosis), and apoptosis. This multi-parametric approach provides a more complete picture of a compound's cytotoxic profile.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.[8] This assay is crucial for determining the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[7][9]

Experimental Workflow for Cytotoxicity Evaluation

cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, A549) compound_prep 2. Compound Preparation (Stock solutions in DMSO) cell_seeding 3. Cell Seeding (96-well plates) compound_addition 4. Compound Addition (Serial dilutions) cell_seeding->compound_addition incubation 5. Incubation (24, 48, 72 hours) compound_addition->incubation mtt 6a. MTT Assay (Cell Viability) incubation->mtt ldh 6b. LDH Assay (Necrosis) incubation->ldh caspase 6c. Caspase-Glo 3/7 (Apoptosis) incubation->caspase readout 7. Plate Reader (Absorbance/Luminescence) mtt->readout ldh->readout caspase->readout calculation 8. Data Calculation (% Viability, IC50) readout->calculation comparison 9. Comparative Analysis calculation->comparison

Caption: Workflow for evaluating the cytotoxicity of test compounds.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the parent compound and its analogs in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the cell plates with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value for each compound.[10]

Measuring Necrosis: The Lactate Dehydrogenase (LDH) Assay

Necrosis is a form of cell death characterized by the loss of plasma membrane integrity, leading to the release of intracellular components into the surrounding environment.[11] The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify this process by measuring the activity of LDH, a stable cytosolic enzyme, in the culture supernatant.[11][12][13][14] An increase in LDH activity in the supernatant is indicative of necrotic cell death.[15]

Detailed Protocol: LDH Assay
  • Sample Collection: After the compound treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each supernatant sample in a new 96-well plate.[11]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 490 nm and 520 nm.[11]

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Quantifying Apoptosis: The Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases.[16] Caspases-3 and -7 are key executioner caspases in this pathway.[16][17] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method that measures the activity of these two caspases.[18][19] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to the amount of active caspase-3/7.[18][19]

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well of the 96-well plate containing the treated cells.

  • Incubation: Mix the contents of the wells on a plate shaker and incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as the fold change in caspase activity relative to the untreated control.

Apoptosis Signaling Pathway

cluster_pathway Apoptotic Signaling stimulus Cytotoxic Compound initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspases activates executioner_caspases Executioner Caspases (Caspase-3, Caspase-7) initiator_caspases->executioner_caspases activates substrate_cleavage Cleavage of Cellular Substrates executioner_caspases->substrate_cleavage leads to apoptosis Apoptosis substrate_cleavage->apoptosis

Caption: Simplified overview of the caspase-mediated apoptosis pathway.

Comparative Data Analysis and Interpretation

The data obtained from these assays should be systematically organized to facilitate a clear comparison between the parent compound and its analogs.

Table 1: Comparative Cytotoxicity Data (Hypothetical)
CompoundIC50 (µM) after 48h (MTT Assay)% LDH Release at IC50 (48h)Fold Change in Caspase-3/7 Activity at IC50 (48h)
1-(3-Chloro-4-propoxyphenyl)ethan-1-amine 15.212.5%4.8
Analog 1: 1-(3-Chloro-4-methoxyphenyl)ethan-1-amine25.810.2%4.1
Analog 2: 1-(3,4-Dichlorophenyl)ethan-1-amine8.525.1%2.5
Analog 3: 1-(4-Propoxyphenyl)ethan-1-amine> 100< 5%1.2
Analog 4: 1-(3-Chloro-4-propoxyphenyl)propan-1-amine22.111.8%4.5
Interpretation of Results and Structure-Activity Relationship Insights
  • Importance of the Chloro Group: The lack of activity for Analog 3 (IC50 > 100 µM) strongly suggests that the chloro substituent on the phenyl ring is crucial for the cytotoxic effects of this compound class. This is a common observation in structure-activity relationship studies where halogens can influence electronic properties and binding interactions.[20][21]

  • Effect of a Second Chloro Group: Analog 2, with two chloro groups, exhibits the most potent cytotoxicity (IC50 = 8.5 µM). However, the increased LDH release and lower caspase activation suggest a shift towards a more necrotic mechanism of cell death compared to the parent compound.

  • Influence of the Alkoxy Group: The reduced potency of Analog 1 (methoxy) compared to the parent compound (propoxy) indicates that a longer alkyl chain at this position may enhance cytotoxic activity, possibly by increasing lipophilicity and cell membrane penetration.[22]

  • Amine Side Chain Length: The slightly reduced activity of Analog 4 suggests that the ethylamine side chain is optimal for cytotoxicity in this scaffold.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the cytotoxicity of 1-(3-chloro-4-propoxyphenyl)ethan-1-amine and its analogs. By employing a multi-assay approach that includes measures of cell viability, necrosis, and apoptosis, researchers can gain a detailed understanding of the cytotoxic profile of these compounds. The elucidation of structure-activity relationships is fundamental to the process of drug discovery and development, enabling the rational design of more potent and selective therapeutic agents.[4][5] The methodologies and interpretive framework presented here are intended to guide researchers in making data-driven decisions for the advancement of their drug discovery programs.

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Chan, F. K.-M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. In Methods in Molecular Biology (Vol. 979, pp. 65–70). PMC.
  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro.
  • Measurlabs. (n.d.). ISO 10993-5: Cytotoxicity Testing of Medical Devices.
  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices.
  • ISO. (2009). IS EN ISO 10993-5:2009.
  • PubMed. (n.d.). Detection of Necrosis by Release of Lactate Dehydrogenase Activity.
  • iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for.
  • Semantic Scholar. (n.d.). Detection of necrosis by release of lactate dehydrogenase activity.
  • Araujo, A. M., et al. (2021). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. PMC.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • Scholars@Duke. (n.d.). Detection of necrosis by release of lactate dehydrogenase activity.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (n.d.). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Abcam. (2025). LDH assay kit guide: Principles and applications.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Abcam. (n.d.). MTT assay protocol.
  • AAT Bioquest. (2026). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Blue.
  • Miltenyi Biotec. (n.d.). Cytotoxicity testing and screening with high-throughput flow-cytometry.
  • Da-ta Biotech. (2024). Cytotoxicity Assays: Measurement Of Cell Death.
  • Robie, C. A., & Minocha, S. C. (1989). Cytokinin Antagonist Activity of Substituted Phenethylamines in Plant Cell Culture. PMC.
  • SciSpace. (n.d.). Cytokinin Antagonist Activity of Substituted Phenethylamines in Plant Cell Culture.
  • Assay Biotechnology Company. (n.d.). Technical Manual MTT Cell Viability Assay Kit.
  • Benchchem. (n.d.). Navigating the Structure-Activity Landscape of 3-Chloro-2-phenylprop-2-enamide Analogs: A Comparative Guide.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • ResearchGate. (n.d.). Structure-activity (cytotoxicity) relationship.
  • RSC Publishing. (n.d.). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.
  • Truong, T. T., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC.
  • Andriyani, R., et al. (2022). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. PMC.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of molecular causality. When handling specialty research chemicals like 1-(3-Chloro-4-propoxyphenyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of molecular causality. When handling specialty research chemicals like 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine , understanding the relationship between the molecule's structural motifs and its macroscopic hazards is the foundation of a self-validating safety protocol.

This guide provides an authoritative, step-by-step operational and logistical framework for researchers and drug development professionals handling this specific compound.

Molecular Causality & Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the chemical architecture of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine.

The molecule features a primary amine group (-NH₂) attached to an ethyl chain, which is bound to a phenyl ring substituted with a chlorine atom and a propoxy group.

  • The Amine Motif: Primary amines are Lewis bases and potent nucleophiles. Upon contact with biological tissues, they cause rapid saponification of epidermal lipids, leading to severe chemical burns and cellular necrosis.

  • The Halogenated Ether Motif: The 3-chloro and 4-propoxy substitutions significantly increase the molecule's partition coefficient (LogP). This high lipophilicity means that if the chemical breaches your primary PPE, it will rapidly penetrate the stratum corneum (the skin's outer layer), carrying the corrosive amine deeper into the dermal layers and potentially into systemic circulation.

Table 1: Physicochemical Hazard Profile & Mitigation Strategy
Structural MotifPhysicochemical PropertyInduced HazardRequired PPE / Mitigation
Primary Amine (-NH₂) High Basicity / NucleophilicityCorrosive to skin and ocular tissue; respiratory irritant.ANSI Z87.1 Splash goggles; Chemical fume hood.
Chloro-propoxy Phenyl High Lipophilicity (Elevated LogP)Enhanced dermal penetration; systemic toxicity risk.Double-layered Nitrile or Neoprene gloves.
Ethan-1-amine Base Moderate Vapor PressureInhalation hazard (vapor/dust).NIOSH-approved respirator (if hood fails).

Core Personal Protective Equipment (PPE) Specifications

In accordance with the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.132 standards[1], PPE must be selected based on a rigorous hazard assessment. For this compound, the "armor" must account for both corrosivity and lipophilicity.

  • Eye and Face Protection: Standard safety glasses are insufficient. You must wear indirect-vented chemical splash goggles to prevent capillary action of liquids into the eyes[2]. If handling volumes greater than 50 mL or conducting pressurized reactions, a full-face shield must be worn over the goggles.

  • Hand Protection: Latex is highly permeable to lipophilic organics and must be strictly avoided. Use Nitrile or Neoprene gloves . Because of the compound's enhanced dermal penetration risk, double-gloving is mandatory . The inner glove acts as a clean barrier during doffing, while the outer extended-cuff glove takes the primary chemical exposure.

  • Body Protection: A fully buttoned, flame-resistant (FR) or 100% cotton laboratory coat. Synthetic fabrics (like polyester) can melt into the skin during an exothermic reaction.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls are compromised, a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) and P100 particulate cartridges is required[3].

Operational Workflow: Step-by-Step Methodology

The National Research Council's Prudent Practices in the Laboratory dictates that handling hazardous chemicals requires a pre-planned, systematic workflow to minimize exposure windows[4].

Step 1: Environmental Preparation & Pre-Check

  • Verify the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Clear the hood of all unnecessary equipment to ensure uninhibited laminar airflow.

  • Place an anti-static weighing boat and dedicated spatulas inside the hood.

Step 2: PPE Donning (Gowning)

  • Inspect all gloves for pinholes by trapping air and rolling the cuff.

  • Don the inner standard nitrile glove.

  • Don the lab coat, ensuring the cuffs fall over the inner gloves.

  • Don the outer extended-cuff nitrile glove, pulling it over the lab coat cuff to eliminate exposed skin at the wrist.

  • Don chemical splash goggles.

Step 3: Chemical Handling & Transfer

  • Open the container of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine strictly inside the fume hood.

  • Perform weighing operations slowly to prevent the aerosolization of fine powders or splashing of liquids.

  • Immediately seal the primary container after the required mass/volume is transferred.

Step 4: Decontamination & Doffing

  • Wipe down the balance and hood surface with a dilute acidic solution (e.g., 1% citric acid) to neutralize any trace basic amine residues, followed by a DI water wipe.

  • Remove the outer gloves inside the fume hood, turning them inside out, and dispose of them in a solid hazardous waste bin.

  • Remove goggles and lab coat.

  • Remove inner gloves and immediately wash hands with soap and water.

Workflow A 1. Environmental Prep (Fume Hood Check) B 2. PPE Donning (Double Gloves, Goggles) A->B C 3. Chemical Handling (Transfer & Weighing) B->C D 4. Decontamination (Neutralize Surfaces) C->D E 5. PPE Doffing & Waste Segregation D->E

Workflow for safe handling of 1-(3-Chloro-4-propoxyphenyl)ethan-1-amine.

Emergency Spill Response Protocol

In the event of a spill, the basicity of the amine requires immediate neutralization to prevent permanent damage to laboratory infrastructure and personnel.

  • Evacuate & Assess: If the spill exceeds 50 mL or occurs outside the fume hood, evacuate the immediate area and alert the Laboratory Safety Officer.

  • PPE Upgrade: Responders must don heavy-duty neoprene gloves, a chemical-resistant apron, and a face shield over goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Never use sawdust, as amines can react exothermically with organic materials and ignite.

  • Neutralization: Carefully apply a weak solid acid (such as sodium bisulfate or a commercial amine spill kit) working from the perimeter inward. Wait for the exothermic neutralization reaction to subside.

  • Collection: Sweep the neutralized matrix into a heavy-duty hazardous waste bag using a non-sparking dustpan.

Waste Management & Disposal Plan

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this compound and its contaminated PPE must be managed as characteristic hazardous waste from "cradle to grave"[5]. Because it is a highly reactive amine, improper disposal can lead to catastrophic exothermic reactions.

Step-by-Step Disposal Logistics:

  • Segregation (Critical Step): Amine waste must be strictly segregated from acids, oxidizers, and halogenated solvents. Mixing this compound with an acid waste stream will cause a violent, heat-generating acid-base reaction.

  • Containment: Store waste in a chemically compatible, EPA-approved High-Density Polyethylene (HDPE) or glass carboy[6]. Keep the container tightly sealed unless actively adding waste.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Check the boxes for "Toxic" and "Corrosive".

  • Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Under EPA regulations, waste must be transferred to a licensed facility within 180 days of accumulation.

  • Manifesting: Ensure the waste is tracked via a Hazardous Waste Manifest when handed over to a licensed Treatment, Storage, and Disposal Facility (TSDF)[7].

Disposal Gen Waste Generation (Contaminated PPE/Solvents) Seg Segregation (Isolate from Acids) Gen->Seg Store Satellite Accumulation (Sealed HDPE/Glass) Seg->Store Trans EPA Manifest & Transport Store->Trans TSDF Final Disposal (Licensed TSDF) Trans->TSDF

EPA-compliant cradle-to-grave disposal pathway for amine hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). "PPE Requirements: Standard & Levels." SafetyCulture. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA.gov. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." EPA.gov. Available at:[Link]

  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations." ERG Environmental. Available at:[Link]

  • JJ Safety LLC. "Hazardous Material Disposal - EPA Specific." JJ Safety LLC. Available at:[Link]

  • OSHA.com. "PPE: A Closer Look at Personal Protective Equipment." OSHA.com. Available at:[Link]

Sources

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